molecular formula C9H15NO B588612 4-(2-Cyclopropylethenyl)morpholine CAS No. 142327-90-0

4-(2-Cyclopropylethenyl)morpholine

Cat. No.: B588612
CAS No.: 142327-90-0
M. Wt: 153.225
InChI Key: HGLFQUPALBSKHP-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethenyl)morpholine is a synthetic morpholine derivative designed for medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its versatility in enhancing the potency and pharmacokinetic properties of drug candidates . This particular compound, functionalized with a cyclopropylethenyl moiety, is of significant interest for investigating structure-activity relationships (SAR) in the development of novel therapeutic agents. Research into morpholine-based compounds has shown they are effective in modulating key enzymes implicated in pathological processes. Specifically, morpholine derivatives demonstrate activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them valuable scaffolds for research in neurodegenerative diseases . Furthermore, the morpholine ring is frequently explored in the search for new antimicrobial agents, with research compounds exhibiting potent activity against World Health Organization priority pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa by targeting DNA gyrase . The incorporation of the morpholine ring into a molecule can influence its metabolic stability and interaction with biological targets, providing a critical tool for researchers optimizing lead compounds for improved efficacy and reduced toxicity . This makes this compound a promising building block for constructing novel chemical entities aimed at a range of therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142327-90-0

Molecular Formula

C9H15NO

Molecular Weight

153.225

IUPAC Name

4-(2-cyclopropylethenyl)morpholine

InChI

InChI=1S/C9H15NO/c1-2-9(1)3-4-10-5-7-11-8-6-10/h3-4,9H,1-2,5-8H2

InChI Key

HGLFQUPALBSKHP-UHFFFAOYSA-N

SMILES

C1CC1C=CN2CCOCC2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific experimental data for the synthesis and characterization of 4-(2-Cyclopropylethenyl)morpholine is not available. This guide, therefore, presents a predictive methodology based on established synthetic routes and characterization data for analogous morpholine derivatives. The provided protocols and data are intended for research and development purposes and should be adapted and verified experimentally.

Introduction

Morpholine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and organic chemistry due to their wide range of biological activities and applications as synthetic intermediates.[1][2][3] The introduction of a cyclopropylethenyl substituent at the 4-position of the morpholine ring is anticipated to yield a novel compound with unique physicochemical properties and potential biological relevance. This technical guide outlines a proposed synthetic pathway and predicted analytical characterization for this compound.

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through the condensation reaction of morpholine with cyclopropanecarboxaldehyde. This method is analogous to the preparation of similar enamines, such as 4-(2-methylpropenyl)morpholine from morpholine and isobutyraldehyde.[4] The reaction proceeds via an exothermic addition of the secondary amine to the aldehyde, followed by the azeotropic removal of water to drive the equilibrium towards the enamine product.

Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Morpholine Morpholine Condensation Condensation Morpholine->Condensation Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Condensation Azeotropic\nDistillation Azeotropic Distillation Condensation->Azeotropic\nDistillation Exothermic Reaction Vacuum\nDistillation Vacuum Distillation Azeotropic\nDistillation->Vacuum\nDistillation Removal of Water This compound This compound Vacuum\nDistillation->this compound Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Morpholine

  • Cyclopropanecarboxaldehyde

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or similar setup for azeotropic water removal

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add morpholine (1.0 equivalent).

  • Slowly add cyclopropanecarboxaldehyde (1.05 equivalents) to the stirred morpholine. The reaction is expected to be exothermic. Control the temperature with an ice bath if necessary.

  • Add toluene to the reaction mixture to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a liquid.

Predicted Characterization Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Predicted to be in the range of 80-100 °C at reduced pressure (e.g., 10-15 mmHg), based on similar structures.
1H NMR δ (ppm): ~0.4-0.8 (m, 4H, cyclopropyl CH2), ~1.2-1.6 (m, 1H, cyclopropyl CH), ~2.7-3.0 (t, 4H, morpholine N-CH2), ~3.6-3.9 (t, 4H, morpholine O-CH2), ~4.5-5.0 (d, 1H, =CH-N), ~5.5-6.0 (dd, 1H, cyclopropyl-CH=). The exact shifts and coupling constants would need experimental verification.
13C NMR δ (ppm): ~5-10 (cyclopropyl CH2), ~10-15 (cyclopropyl CH), ~45-50 (morpholine N-CH2), ~65-70 (morpholine O-CH2), ~100-110 (=CH-N), ~130-140 (cyclopropyl-CH=).
IR (Infrared) Spectroscopy ν (cm-1): ~2950-2800 (C-H stretch), ~1650 (C=C stretch of enamine), ~1120 (C-O-C stretch of morpholine).
Mass Spectrometry (EI) m/z: Predicted molecular ion peak at 153 [M]+. Fragmentation pattern would likely show losses of fragments of the morpholine and cyclopropylethenyl groups.

Safety Considerations

  • Morpholine is a corrosive and flammable liquid.[5]

  • Cyclopropanecarboxaldehyde is expected to be an irritant.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of the novel compound this compound. The proposed synthetic route is based on well-established enamine formation chemistry, and the predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. Experimental validation of these predictions is a necessary next step to fully elucidate the properties of this compound and explore its potential applications in drug development and other scientific fields.

References

"4-(2-Cyclopropylethenyl)morpholine CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 4-(2-Cyclopropylethenyl)morpholine is a theoretical document based on established chemical principles and data from analogous compounds. To date, "this compound" is not indexed with a specific CAS number in major chemical databases, suggesting it may be a novel compound with limited to no published experimental data. The information provided herein, including physical properties, synthetic protocols, and biological activities, is therefore predictive and intended for research and development purposes.

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties and broad range of biological activities.[1][2] The incorporation of a morpholine ring can enhance the pharmacokinetic profile of a drug candidate.[2] Similarly, the cyclopropyl group is a desirable feature in modern drug design, known for its ability to increase potency, metabolic stability, and modulate electronic properties.[3][4][5]

This guide provides a comprehensive overview of the chemical identity, a proposed synthetic route, and the potential biological significance of the novel compound this compound.

Chemical Identification

Based on systematic nomenclature rules, the chemical identifiers for this compound have been determined.

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS Number Not Assigned
Predicted Physicochemical Properties

The following properties are estimated based on the chemical structure and data from similar morpholine derivatives.

PropertyPredicted Value
Appearance Colorless to pale yellow liquid
Boiling Point ~220-240 °C (at 760 mmHg)
Density ~0.95-1.05 g/cm³
Solubility Soluble in most organic solvents; sparingly soluble in water
logP ~2.0-2.5

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via the Wittig reaction. This well-established olefination reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. In this proposed synthesis, morpholine-4-carbaldehyde would react with cyclopropyltriphenylphosphonium bromide in the presence of a strong base.

Proposed Synthetic Workflow

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification Cyclopropyltriphenylphosphonium_bromide Cyclopropyltriphenyl- phosphonium bromide Ylide Cyclopropylidene- triphenylphosphorane (Ylide) Cyclopropyltriphenylphosphonium_bromide->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Product This compound Ylide->Product Morpholine_4_carbaldehyde Morpholine-4-carbaldehyde Morpholine_4_carbaldehyde->Product Byproduct Triphenylphosphine oxide Product->Byproduct Formation of Purification Column Chromatography Product->Purification

Caption: Proposed synthetic workflow for this compound via the Wittig reaction.

Detailed Experimental Protocol

Materials:

  • Cyclopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Morpholine-4-carbaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. After the addition, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of morpholine-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Potential Biological Significance and Applications

While no specific biological data exists for this compound, its structural motifs suggest several potential areas of therapeutic interest.

  • Anticancer Activity: Many morpholine-containing compounds have demonstrated anticancer properties, often through the inhibition of protein kinases.[6] For example, some derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

  • Antimicrobial and Antifungal Properties: The morpholine scaffold is present in several antimicrobial and antifungal agents.[1][7]

  • Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring can facilitate blood-brain barrier penetration, making its derivatives candidates for CNS-active drugs.[7]

  • Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidation, a desirable trait in drug development.[4][5]

Hypothetical Signaling Pathway Involvement

Given the prevalence of morpholine derivatives as kinase inhibitors, a plausible hypothesis is that this compound could interact with signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt pathway.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Inhibitor This compound Inhibitor->PI3K hypothetical inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents a novel chemical entity with potential applications in drug discovery, drawing from the well-established pharmacological importance of both the morpholine and cyclopropyl moieties. The synthetic route proposed herein is based on reliable and scalable organic chemistry principles. Further research is warranted to synthesize this compound, confirm its physicochemical properties, and explore its biological activities to validate the hypotheses presented in this guide.

References

Technical Guide: Spectroscopic and Synthetic Overview of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for 4-(2-Cyclopropylethenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are summarized below. These predictions are based on typical values for N-substituted morpholines and vinyl compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Morpholine H-2/H-6 (O-CH₂)3.70 - 3.80Triplet4.5 - 5.0
Morpholine H-3/H-5 (N-CH₂)2.50 - 2.65Triplet4.5 - 5.0
Vinylic Proton (α to N)5.90 - 6.30Doublet~15.0 (trans)
Vinylic Proton (β to N)4.80 - 5.20Doublet of Doublets~15.0 (trans), ~7.5 (to cyclopropyl)
Cyclopropyl Methine Proton0.90 - 1.30Multiplet-
Cyclopropyl Methylene Protons0.40 - 0.90Multiplet-

Table 2: Predicted ¹³C NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)
Morpholine C-2/C-6 (O-CH₂)66.0 - 68.0
Morpholine C-3/C-5 (N-CH₂)53.0 - 55.0
Vinylic Carbon (α to N)130.0 - 135.0
Vinylic Carbon (β to N)100.0 - 105.0
Cyclopropyl Methine Carbon12.0 - 18.0
Cyclopropyl Methylene Carbons5.0 - 12.0
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies expected for this compound are listed below.

Table 3: Predicted Infrared (IR) Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Vinyl & Cyclopropyl)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2840Strong
C=C Stretch (Vinyl)1650 - 1620Medium
C-O-C Stretch (Ether)1120 - 1100Strong
C-N Stretch (Tertiary Amine)1150 - 1050Medium
=C-H Bend (trans-Vinyl)980 - 960Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
167[M]⁺ (Molecular Ion)
166[M-H]⁺
86[C₄H₈NO]⁺ (Morpholine ring fragment)
81[C₆H₉]⁺ (Cyclopropylethenyl fragment)

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound.

Proposed Synthesis

A plausible synthetic route to this compound is via a Wittig reaction between cyclopropylmethyltriphenylphosphonium bromide and 4-morpholinecarboxaldehyde.

  • Preparation of the Ylide: Cyclopropylmethyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature to generate the corresponding ylide.

  • Wittig Reaction: 4-Morpholinecarboxaldehyde, dissolved in anhydrous THF, is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer, with the sample prepared as a thin film on a NaCl plate.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic pathway and the general workflow for characterization.

synthetic_pathway reagent1 Cyclopropylmethyl- triphenylphosphonium bromide product This compound reagent1->product 1. n-BuLi, THF 2. Add reagent2 reagent2 4-Morpholinecarboxaldehyde reagent2->product

Caption: Proposed Wittig Reaction Synthesis Pathway.

experimental_workflow Synthesis Synthesis and Purification NMR NMR Analysis (1H, 13C) Synthesis->NMR IR IR Analysis Synthesis->IR MS MS Analysis (HRMS) Synthesis->MS Structure Structure Elucidation and Data Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General Experimental and Analytical Workflow.

The Emerging Therapeutic Potential of Cyclopropyl-Vinyl Morpholine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potential biological activities of chemical entities incorporating both cyclopropyl and morpholine moieties, with a particular focus on derivatives containing a vinyl linkage. While direct research on cyclopropyl-vinyl morpholine derivatives is nascent, this paper synthesizes findings from closely related structures to illuminate their therapeutic promise. We collate quantitative data on their bioactivities, detail relevant experimental protocols, and visualize key concepts to provide a foundational resource for researchers in medicinal chemistry and drug discovery. The potent and diverse activities observed in analogous compounds, including antiviral, anticancer, and antimicrobial effects, underscore the significant potential of this chemical class for novel drug development.

Introduction

The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a crucial interaction point with biological targets.[1][2] Concurrently, the cyclopropyl group, a strained three-membered carbocycle, is utilized as a bioisostere for double bonds or as a conformationally rigid element that can provide unique steric and electronic contributions to binding affinity.[3][4] The introduction of a vinyl linker between these two moieties offers a chemically versatile scaffold with defined stereochemistry and electronic properties, suggesting a rich potential for biological activity. This whitepaper will explore this potential by examining the activities of closely related compounds, thereby building a strong case for the focused investigation of cyclopropyl-vinyl morpholine derivatives.

Antiviral Activity: HIV-1 Protease Inhibition

A significant demonstration of the therapeutic potential of combining cyclopropyl and morpholine groups is found in the development of HIV-1 protease inhibitors. A series of novel inhibitors were designed and synthesized, featuring morpholine derivatives as P2 ligands and a hydrophobic cyclopropyl group as the P1' ligand.[5] This strategic combination aimed to optimize interactions with the active site of the HIV-1 protease.[5]

Quantitative Data: HIV-1 Protease Inhibition

The inhibitory activities of the synthesized compounds were evaluated against HIV-1 protease, with several derivatives demonstrating potent effects. The results for the most active compounds are summarized in the table below.

Compound IDStructure (Schematic)IC50 (nM)[5]
m18 Morpholine-P2 / Cyclopropyl-P1'47
m1 Morpholine-P2 / Cyclopropyl-P1'53

Table 1: Inhibitory activity of lead cyclopropyl-morpholine derivatives against HIV-1 protease.

Experimental Protocol: HIV-1 Protease Inhibition Assay

The inhibitory activity of the compounds was determined using a well-established in vitro assay for HIV-1 protease.

  • Enzyme and Substrate: Recombinant HIV-1 protease and a specific chromogenic substrate were used.

  • Assay Buffer: The reaction was conducted in a suitable buffer system to maintain optimal pH and ionic strength for enzyme activity.

  • Incubation: The enzyme was pre-incubated with various concentrations of the test compounds to allow for inhibitor binding.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate.

  • Detection: The rate of substrate cleavage was monitored spectrophotometrically by measuring the change in absorbance over time.

  • Data Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

Molecular modeling studies of the most potent inhibitors revealed key interactions within the HIV-1 protease active site. These interactions are crucial for the observed inhibitory activity.

HIV_Protease_Inhibition cluster_inhibitor Cyclopropyl-Morpholine Inhibitor cluster_protease HIV-1 Protease Active Site Inhibitor Inhibitor (m18/m1) Morpholine Morpholine (P2) Inhibitor->Morpholine interacts with Cyclopropyl Cyclopropyl (P1') Inhibitor->Cyclopropyl interacts with P2_Pocket S2 Pocket Morpholine->P2_Pocket H-bonds & van der Waals P1_prime_Pocket S1' Pocket Cyclopropyl->P1_prime_Pocket Hydrophobic interactions ActiveSite Active Site Pockets ActiveSite->P2_Pocket ActiveSite->P1_prime_Pocket Interaction Inhibition of Protease Activity P2_Pocket->Interaction P1_prime_Pocket->Interaction

Caption: Proposed binding mode of cyclopropyl-morpholine inhibitors in the HIV-1 protease active site.

Anticancer and Antimicrobial Activities

The broader biological potential of this structural class is highlighted by studies on dehydrozingerone-based cyclopropyl derivatives, which have demonstrated both antimicrobial and cytotoxic activities.[6] While these compounds do not contain a morpholine ring, their activity profile suggests that the incorporation of a cyclopropyl moiety can confer potent bioactivity, which could be further modulated by the addition of a morpholine group.

Quantitative Data: Cytotoxic and Antimicrobial Activities

A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes were synthesized and evaluated for their cytotoxic effects against several cancer cell lines and their antimicrobial activity.

Compound DerivativeCell LineIC50 (µM)[6]
Butyl derivativeHeLa8.63
Benzyl derivativeLS17410.17
Benzyl derivativeA54912.15

Table 2: Cytotoxic activity of selected dehydrozingerone-based cyclopropyl derivatives.

All synthesized compounds in this series also showed significant antimicrobial activity against various strains of bacteria and fungi, although specific MIC values were not detailed in the abstract.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the dehydrozingerone-based cyclopropyl derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., HeLa, LS174, A549) were cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Workflow for Biological Activity Screening

The general workflow for identifying and characterizing the biological activities of novel chemical derivatives is a multi-step process.

Biological_Activity_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_evaluation In-depth Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Cyclopropyl-Vinyl Morpholine Derivatives Primary_Screening Primary Bioassays (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Test Compounds Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Active Hits Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study SAR Structure-Activity Relationship (SAR) Mechanism_Study->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis New Analogs

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Broader Biological Context and Future Directions

The morpholine moiety is a well-established privileged scaffold in medicinal chemistry, contributing to a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][7] Similarly, compounds containing a cyclopropane ring are known to exhibit a broad spectrum of biological effects, ranging from enzyme inhibition to antiviral and antitumor activities.[3][4]

The logical progression of these independent findings strongly supports the hypothesis that the combination of these two pharmacophores, particularly through a vinyl linker, will yield novel compounds with significant and potentially synergistic biological activities. Future research should focus on the following areas:

  • Synthesis of a Focused Library: A diverse library of cyclopropyl-vinyl morpholine derivatives should be synthesized, exploring variations in substitution on both the cyclopropyl and morpholine rings, as well as the stereochemistry of the vinyl linker.

  • Broad Biological Screening: This library should be subjected to a broad panel of biological assays, including but not limited to antiviral (e.g., against HIV, HSV, Zika), anticancer (against a panel of cancer cell lines), and antimicrobial (against resistant bacterial and fungal strains) screens.

  • Mechanism of Action Studies: For any identified hits, detailed mechanism of action studies should be undertaken to identify their molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Analysis: A thorough SAR analysis will be crucial for optimizing the potency and selectivity of lead compounds.

Conclusion

While direct experimental data on cyclopropyl-vinyl morpholine derivatives remains limited, the evidence from closely related analogs presents a compelling case for their therapeutic potential. The potent anti-HIV activity of compounds combining cyclopropyl and morpholine moieties, along with the cytotoxic and antimicrobial effects of cyclopropyl derivatives, strongly suggests that this novel chemical class is a promising area for future drug discovery efforts. The systematic synthesis and evaluation of a dedicated compound library are warranted to fully explore the potential of these derivatives to address unmet needs in antiviral, anticancer, and antimicrobial therapy.

References

The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding affinity, have made it a cornerstone in the design of novel therapeutics.[4][5][6] This technical guide delves into the core principles of the structure-activity relationship (SAR) of morpholine-containing compounds, providing a detailed overview of their design, synthesis, and biological evaluation across various therapeutic areas.

The Morpholine Moiety: A Key to Enhanced Pharmacological Activity

The morpholine nucleus is not merely a passive component of a drug molecule. Its inherent features actively contribute to the overall pharmacological profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by substituents, influencing the compound's pKa and overall pharmacokinetic properties.[5] Furthermore, the chair-like conformation of the morpholine ring can provide a rigid scaffold, aiding in the optimal orientation of substituents for target interaction.[4] These attributes have been successfully exploited in the development of drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][7][8]

SAR of Morpholine Derivatives as Kinase Inhibitors

A significant area of research for morpholine-containing compounds is in the development of kinase inhibitors, particularly for oncology.[1][3][8] The morpholine moiety has been shown to be a key pharmacophore in inhibitors of several important kinases, including phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and epidermal growth factor receptor (EGFR).[9][10][11]

PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Morpholine-containing compounds have emerged as potent inhibitors of this pathway.

A series of 4-morpholinopyrrolopyrimidine derivatives have been synthesized and evaluated as PI3Kα and mTOR inhibitors.[9] The SAR studies revealed several key insights:

  • Substitution at the 7-position of the pyrrolopyrimidine core: Small, electron-withdrawing groups, such as a trifluoroethyl group, were found to be optimal for potent PI3Kα inhibition.

  • The nature of the substituent at the 2-position: A phenylurea moiety at this position was crucial for dual PI3Kα/mTOR inhibitory activity.

  • The role of the morpholine ring: The morpholine group at the 4-position is critical for activity, likely forming key interactions within the ATP-binding pocket of the kinases.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by these morpholine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P(Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt P(Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Quantitative SAR Data for PI3Kα/mTOR Inhibitors
Compound IDR Group (at position 7)PI3Kα IC50 (nM)mTOR IC50 (nM)
9 -CH2CF33.4>1000
46 -CH2CF31.73.8
48 -CH2CH2OCH32.15.2

Data synthesized from literature.[9]

EGFR Inhibitors

Mutations in the epidermal growth factor receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC).[10] While first-generation EGFR inhibitors are effective, resistance often develops, frequently through the T790M mutation. Morpholine-substituted diphenylpyrimidine derivatives have been developed as potent inhibitors of this resistant mutant.[10]

Key SAR findings for these compounds include:

  • The morpholine moiety: Introduction of a morpholine group at the C4 position of the pyrimidine core significantly enhances inhibitory activity against the EGFR T790M mutant.

  • Substituents on the diphenyl ring: Electron-withdrawing groups on the phenyl rings generally lead to increased potency.

Quantitative SAR Data for EGFR T790M Inhibitors
Compound IDSubstitution on Phenyl RingEGFR T790M/L858R IC50 (nM)H1975 Cell GI50 (µM)
10c 4-fluoro0.710.037
Gefitinib -1208.3

Data synthesized from literature.[10]

Morpholine Derivatives as Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Morpholinopyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12]

The general workflow for evaluating the anti-inflammatory potential of these compounds is depicted below.

Anti_Inflammatory_Workflow Start Synthesized Morpholine Derivatives CellCulture Culture RAW 264.7 Macrophage Cells Start->CellCulture Stimulation LPS Stimulation & Compound Treatment CellCulture->Stimulation NO_Assay Nitric Oxide (NO) Production Assay (Griess) Stimulation->NO_Assay Cytotoxicity Cytotoxicity Assay (MTT) Stimulation->Cytotoxicity Gene_Expression Gene Expression Analysis (iNOS, COX-2) via qPCR Stimulation->Gene_Expression Protein_Expression Protein Expression Analysis (iNOS, COX-2) via Western Blot Stimulation->Protein_Expression Data_Analysis Data Analysis & SAR Determination NO_Assay->Data_Analysis Cytotoxicity->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: Experimental workflow for anti-inflammatory evaluation.

Quantitative SAR Data for Anti-inflammatory Morpholinopyrimidine Derivatives
Compound IDR Group on Phenyl RingNO Inhibition IC50 (µM)
V4 4-OCH312.5
V8 4-F15.2

Data synthesized from literature.[12]

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme of interest

    • Substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody)

    • Microplate (e.g., 96-well or 384-well)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.[13][14][15]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the viability and proliferation of cancer cell lines.[16]

  • Reagents and Materials:

    • Adherent cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and blank (medium only) wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[16][17]

Conclusion

The morpholine scaffold is a remarkably versatile and valuable component in modern drug discovery.[2][4] Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, have cemented its status as a privileged structure.[5][6] The structure-activity relationships of morpholine-containing compounds are rich and varied, offering numerous opportunities for the design of potent and selective therapeutics. As our understanding of the molecular basis of disease continues to grow, the rational design of novel morpholine derivatives, guided by the principles outlined in this guide, will undoubtedly lead to the development of the next generation of innovative medicines.

References

The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules. This technical guide delves into the profound influence of the cyclopropyl moiety on the molecular rigidity of 4-(2-Cyclopropylethenyl)morpholine. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from well-established principles of conformational analysis, stereoelectronics of cyclopropane derivatives, and extensive data on analogous structures such as vinylcyclopropane. We will explore the structural and electronic factors that govern the molecule's preferred conformations, the energy barriers to rotation, and the methodologies employed to elucidate these properties. This guide serves as a comprehensive theoretical and practical framework for understanding and predicting the behavior of this and related cyclopropyl-containing compounds in drug discovery and development.

Introduction: The Cyclopropyl Group as a Conformational Clamp

The three-membered ring of cyclopropane is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°.[1] This strain results in a unique electronic structure where the C-C bonds possess a higher p-character, often described by the Walsh orbital model.[2] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the ethenyl bridge in this compound.[2]

Functionally, the cyclopropyl group acts as a "conformational clamp," restricting the rotation around adjacent single bonds and thereby reducing the number of accessible low-energy conformations. This pre-organization of a molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[2][3] In the context of this compound, the cyclopropyl group is anticipated to significantly influence the orientation of the morpholine ring relative to the ethenyl linker, thereby defining the overall molecular shape and its potential interactions with a receptor.

Conformational Analysis of this compound

The key rotational degree of freedom that dictates the overall conformation of this compound is the rotation around the single bond connecting the cyclopropyl group to the ethenyl moiety. This rotation gives rise to two primary planar conformers: the s-trans (or antiperiplanar) and the s-cis (or synperiplanar) forms.

  • s-trans Conformer: The cyclopropyl ring and the double bond are on opposite sides of the connecting single bond. This is generally the more stable conformation due to reduced steric hindrance.

  • s-cis Conformer: The cyclopropyl ring and the double bond are on the same side of the connecting single bond. This conformation is typically higher in energy due to steric clash.

The morpholine ring itself exists in a stable chair conformation.[4][5] The nitrogen atom's lone pair and the C-N bond to the ethenyl group can be in either axial or equatorial positions, though the bulky substituent would strongly favor the equatorial position to minimize 1,3-diaxial interactions.

The interplay between the rotational barrier of the cyclopropyl-ethenyl bond and the conformational preference of the morpholine ring defines the molecule's accessible conformational space.

Quantitative Analysis of Rotational Barriers

While specific experimental values for this compound are not available, data from analogous systems like vinylcyclopropane provides a reasonable estimate. The rotational barrier between the s-trans and s-cis conformers is a critical parameter for understanding the molecule's rigidity.

Below is a table summarizing expected and literature-derived values for rotational energy barriers and dihedral angles for vinylcyclopropane, which serves as a model for the core of this compound.

Parameters-trans Conformers-cis ConformerTransition StateMethodReference
Relative Energy (kcal/mol) 0~1.1 - 2.0~3.0 - 5.0DFT/Experimental[6]
Dihedral Angle (C=C-C-C) 180°~90°DFT[6]
Population at 298 K (%) ~75-85%~15-25%-Experimental[6]

Table 1: Exemplary Conformational Data Based on Vinylcyclopropane Studies.

Experimental and Computational Protocols

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of this compound.

Synthesis

A plausible synthetic route to this compound would involve the Wittig or Horner-Wadsworth-Emmons reaction between cyclopropanecarboxaldehyde and a morpholinomethylphosphonium salt or phosphonate ester, respectively.

cluster_synthesis Proposed Synthesis Workflow reagent1 Cyclopropanecarboxaldehyde product 4-(2-Cyclopropylethenyl) -morpholine reagent1->product Wittig Reaction reagent2 Morpholinomethyl- phosphonium salt reagent2->product

Proposed synthesis of this compound.
Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra would be acquired in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at various temperatures.[4][7]

  • Analysis:

    • Vicinal coupling constants (³J) between the vinylic protons and the adjacent cyclopropyl proton can provide information about the dihedral angle and, consequently, the preferred conformation.

    • Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can reveal through-space proximities between protons on the cyclopropyl ring and the ethenyl or morpholine moieties, confirming the dominant conformer.[4]

    • Variable temperature (VT) NMR studies can be used to determine the rotational energy barrier by observing the coalescence of signals from the different conformers.[6]

X-ray Crystallography:

  • Protocol: Single crystals of the compound would be grown, and diffraction data collected.[8]

  • Analysis: Provides the most definitive, solid-state conformation, including precise bond lengths, bond angles, and dihedral angles. This data serves as a benchmark for computational models.[8]

Computational Modeling

Density Functional Theory (DFT) Calculations:

  • Protocol: A relaxed potential energy surface scan would be performed by systematically rotating the dihedral angle of the cyclopropyl-ethenyl bond.[9][10] A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) would be employed, incorporating a solvent model if necessary.[10]

  • Analysis: This generates a rotational energy profile, identifying the energy minima corresponding to the stable conformers and the transition states between them.[11] This allows for the calculation of rotational barriers and the relative populations of conformers.

cluster_workflow Conformational Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, NOESY, VT) start->nmr xray X-ray Crystallography (if crystalline) start->xray dft DFT Calculations (PES Scan) start->dft data_analysis Data Integration and Analysis nmr->data_analysis xray->data_analysis dft->data_analysis conclusion Conformational Profile (Rigidity, Preferred Geometry) data_analysis->conclusion

Integrated workflow for conformational analysis.

Visualizing Conformational Restriction

The primary role of the cyclopropyl group is to establish a significant energy barrier to rotation around the C(cyclopropyl)-C(ethenyl) bond. This restricts the molecule predominantly to the lower-energy s-trans conformation.

cluster_pathway Rotational Energy Profile s_cis s-cis (Higher Energy) transition Transition State (Perpendicular) s_cis->transition Rotational Barrier (~3-5 kcal/mol) transition->s_cis s_trans s-trans (Lower Energy) transition->s_trans s_trans->transition

Conceptual energy pathway for rotation.

Conclusion and Implications for Drug Design

The cyclopropyl group in this compound plays a critical role in defining its molecular rigidity. Through steric and electronic effects, it establishes a notable rotational barrier that favors a distinct s-trans conformation. This conformational restriction is a valuable asset in drug design, as it pre-organizes the molecule into a specific shape, potentially enhancing its binding affinity and selectivity for a biological target. The methodologies outlined in this guide—a synergistic combination of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling—provide a robust framework for elucidating the conformational landscape of this and other cyclopropyl-containing drug candidates. Understanding these principles is paramount for the rational design of next-generation therapeutics with optimized pharmacological profiles.

References

Preliminary Toxicity Screening of 4-(2-Cyclopropylethenyl)morpholine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and toxicology databases yielded no specific data on the toxicity of 4-(2-Cyclopropylethenyl)morpholine. Therefore, this document serves as a technical guide and template for conducting and presenting a preliminary toxicity screening for a novel compound of similar chemical class, using established methodologies. The experimental protocols and data tables provided are illustrative examples.

Introduction

This compound is a novel chemical entity with potential therapeutic applications. As with any new compound intended for further development, a thorough preliminary toxicity screening is a critical step to identify potential safety concerns and guide future research. This whitepaper outlines a standard workflow for such a screening, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies. The methodologies are designed to provide a foundational understanding of the compound's toxicological profile.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration at which this compound induces cell death in a human cell line (e.g., HepG2).

Methodology:

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration in all wells, including controls, is kept below 0.5%.

  • Incubation: The cells are treated with the compound for 24 hours.

  • MTT Assay: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours.

  • Data Acquisition: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

In Vitro Genotoxicity Assay: Ames Test

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: S. typhimurium strains TA98 and TA100 are used, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

  • Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Plate Incorporation Assay: The test compound, the bacterial strain, and the S9 mixture (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48 hours.

  • Data Collection: The number of revertant colonies (his+ revertants) on each plate is counted.

  • Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies on the treated plates to the number on the solvent control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants by at least a factor of two.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: A single animal is dosed with the compound at a starting dose (e.g., 2000 mg/kg) via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This sequential process continues until the criteria for stopping the study are met.

  • Data Collection: Clinical signs of toxicity, body weight changes, and mortality are recorded. At the end of the study, a gross necropsy is performed on all animals.

  • LD50 Estimation: The LD50 (lethal dose for 50% of the animals) is estimated using statistical software that analyzes the pattern of survivals and deaths.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineExposure Time (hours)IC50 (µM)
HepG224[Data]
HEK29324[Data]
A54924[Data]

Table 2: In Vitro Genotoxicity (Ames Test) of this compound

S. typhimurium StrainMetabolic Activation (S9)Result
TA98Without[Negative/Positive]
TA98With[Negative/Positive]
TA100Without[Negative/Positive]
TA100With[Negative/Positive]

Table 3: In Vivo Acute Oral Toxicity of this compound in Rats

ParameterValue
Estimated LD50 (mg/kg)[Data]
95% Confidence Interval[Data]
Key Clinical Signs[Description of signs]
Gross Necropsy Findings[Description of findings]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cytotoxicity Cytotoxicity Assay (e.g., MTT) acute_toxicity Acute Oral Toxicity (Up-and-Down) cytotoxicity->acute_toxicity genotoxicity Genotoxicity Assay (e.g., Ames Test) genotoxicity->acute_toxicity data_analysis Data Analysis and Risk Assessment acute_toxicity->data_analysis start Test Compound: This compound start->cytotoxicity start->genotoxicity hypothetical_pathway compound Test Compound ros Reactive Oxygen Species (ROS) Generation compound->ros stress Oxidative Stress ros->stress mapk MAPK Pathway Activation (JNK, p38) stress->mapk apoptosis Apoptosis mapk->apoptosis

Methodological & Application

Synthetic Routes for 4-(2-Cyclopropylethenyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-Cyclopropylethenyl)morpholine, a molecule of interest in medicinal chemistry and drug development due to the presence of the morpholine and cyclopropyl moieties, which are known to confer desirable pharmacokinetic and metabolic properties. The synthetic routes described herein are based on established olefination methodologies, providing a reliable pathway to the target compound.

Introduction

The synthesis of substituted morpholines is a significant area of research in organic and medicinal chemistry. The morpholine ring is a common scaffold in numerous approved drugs, valued for its ability to improve aqueous solubility and metabolic stability. Similarly, the cyclopropyl group is often incorporated into drug candidates to enhance potency, reduce off-target effects, and modulate metabolic pathways. The combination of these two pharmacophores in this compound presents a valuable building block for the exploration of new chemical space in drug discovery.

This document outlines two primary synthetic strategies for the preparation of this compound: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the formation of a carbon-carbon double bond by reacting a phosphorus-stabilized carbanion with an aldehyde.

Proposed Synthetic Routes

The synthesis of this compound can be achieved through two analogous olefination reactions. The key disconnection is at the double bond, retrosynthetically leading to morpholine-4-carbaldehyde and a cyclopropyl-containing phosphorus reagent.

Retrosynthesis Target This compound Disconnect C=C bond formation (Olefination) Target->Disconnect Intermediates Morpholine-4-carbaldehyde + Cyclopropyl Phosphorus Reagent Disconnect->Intermediates

Caption: Retrosynthetic analysis of this compound.

The two proposed forward synthetic routes are summarized below:

RouteReaction TypeKey ReagentsExpected Stereoselectivity
1 Horner-Wadsworth-EmmonsDiethyl cyclopropylmethylphosphonate, Morpholine-4-carbaldehyde, Strong Base (e.g., NaH, n-BuLi)Predominantly (E)-alkene
2 Wittig ReactionCyclopropyltriphenylphosphonium bromide, Morpholine-4-carbaldehyde, Strong Base (e.g., n-BuLi, KHMDS)Predominantly (Z)-alkene (with non-stabilized ylide)

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction, which is often preferred for its ease of purification and generally higher yields of the (E)-isomer.

Route 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is divided into two main stages: the preparation of the key precursors and the final olefination reaction.

A. Preparation of Precursors

1. Synthesis of Diethyl cyclopropylmethylphosphonate

This phosphonate can be prepared via the Michaelis-Arbuzov reaction of triethyl phosphite with bromomethylcyclopropane.

  • Materials:

    • Bromomethylcyclopropane

    • Triethyl phosphite

    • Toluene (anhydrous)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add triethyl phosphite (1.2 equivalents).

    • Add anhydrous toluene to the flask.

    • Slowly add bromomethylcyclopropane (1.0 equivalent) to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the toluene and excess triethyl phosphite under reduced pressure.

    • Purify the crude product by vacuum distillation to afford diethyl cyclopropylmethylphosphonate as a colorless oil.

2. Synthesis of Morpholine-4-carbaldehyde

This aldehyde can be prepared by the formylation of morpholine using a suitable formylating agent.

  • Materials:

    • Morpholine

    • Ethyl formate

    • Sodium methoxide

    • Diethyl ether (anhydrous)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl formate (1.1 equivalents) to the stirred solution.

    • Add sodium methoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield morpholine-4-carbaldehyde.

B. Horner-Wadsworth-Emmons Olefination

HWE_Workflow cluster_prep Preparation of Ylide cluster_reaction Olefination Reaction cluster_workup Work-up and Purification Phosphonate Diethyl cyclopropyl- methylphosphonate Base Strong Base (e.g., NaH in THF) Phosphonate->Base Deprotonation Ylide Phosphonate Carbanion (Ylide) Base->Ylide Aldehyde Morpholine-4- carbaldehyde Ylide->Aldehyde Reaction_Mix Reaction Mixture Aldehyde->Reaction_Mix Workup Aqueous Work-up Reaction_Mix->Workup Purification Column Chromatography Product 4-(2-Cyclopropyl- ethenyl)morpholine Synthetic_Pathway cluster_precursors Precursor Synthesis cluster_olefination Olefination cluster_product Final Product P1 Bromomethylcyclopropane + Triethyl phosphite P2 Diethyl cyclopropylmethylphosphonate P1->P2 Michaelis-Arbuzov Olefination Horner-Wadsworth-Emmons Reaction P2->Olefination M1 Morpholine + Ethyl formate M2 Morpholine-4-carbaldehyde M1->M2 Formylation M2->Olefination Product This compound Olefination->Product

Application Note and Protocol for the Purification of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis and purification of 4-(2-Cyclopropylethenyl)morpholine, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis is based on a Wittig reaction, followed by a comprehensive purification procedure involving liquid-liquid extraction and column chromatography. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry due to their favorable physicochemical and biological properties.[1][2] The incorporation of a cyclopropylethenyl moiety can introduce conformational rigidity and modulate the electronic properties of the morpholine core, potentially leading to enhanced biological activity. This document outlines a robust method for the synthesis and subsequent purification of this compound, ensuring high purity for downstream applications.

Data Presentation

A summary of the expected quantitative data from the synthesis and purification process is presented in Table 1.

Table 1: Summary of Quantitative Data

ParameterValue
Starting Material (Cyclopropylmethyltriphenylphosphonium bromide)10.0 g (26.1 mmol)
Starting Material (4-Morpholinecarboxaldehyde)3.0 g (26.1 mmol)
Reagent (n-Butyllithium)11.5 mL (2.5 M in hexanes, 28.8 mmol)
Crude Product Yield~4.0 g
Final Product Yield2.8 g (64%)
Purity (by GC-MS)>98%
AppearanceColorless oil
Boiling Point (estimated)95-100 °C at 10 mmHg

Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of this compound.

Synthesis of this compound via Wittig Reaction

This procedure describes the formation of the carbon-carbon double bond via a Wittig reaction between cyclopropylmethyltriphenylphosphonium bromide and 4-morpholinecarboxaldehyde.

Materials:

  • Cyclopropylmethyltriphenylphosphonium bromide

  • 4-Morpholinecarboxaldehyde

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Formation:

    • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropylmethyltriphenylphosphonium bromide (10.0 g, 26.1 mmol) and anhydrous THF (100 mL).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (11.5 mL of a 2.5 M solution in hexanes, 28.8 mmol) dropwise via a syringe over 20 minutes. The solution will turn deep red, indicating the formation of the ylide.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve 4-morpholinecarboxaldehyde (3.0 g, 26.1 mmol) in anhydrous THF (20 mL).

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product is purified by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column for chromatography

  • Beakers and flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexanes and pack a glass column.

    • Equilibrate the column with a mixture of hexanes and ethyl acetate (95:5 v/v).

  • Chromatography:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the dissolved crude product onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and monitor the separation using TLC. The desired product can be visualized under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate).

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield pure this compound as a colorless oil.

    • Confirm the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Ylide Ylide Formation Wittig Wittig Reaction Ylide->Wittig Add Aldehyde Workup Aqueous Work-up Wittig->Workup Quench Reaction Crude Crude Product Workup->Crude Extraction & Evaporation Column Silica Gel Column Chromatography Crude->Column Load onto Column Fractions Collect Fractions Column->Fractions Elution Evaporation Solvent Evaporation Fractions->Evaporation Combine Pure Fractions Pure Pure Product (>98%) Evaporation->Pure

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway_Analogy reagents Starting Materials (Phosphonium Salt, Aldehyde) intermediate Crude Product Mixture (Desired Product + Impurities) reagents->intermediate Wittig Reaction purification Purification Step (Column Chromatography) intermediate->purification product Pure this compound purification->product impurities Impurities (e.g., Triphenylphosphine oxide) purification->impurities

Caption: Logical relationship of reactants to final purified product.

References

Application Notes and Protocols for High-Throughput Screening of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and biologically active molecules.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] The morpholine moiety can improve the pharmacokinetic profile of bioactive compounds and often plays a key role in their interaction with biological targets.[1][2] This document provides detailed application notes and protocols for the utilization of a novel compound, 4-(2-Cyclopropylethenyl)morpholine, in high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.

While specific biological data for this compound is not yet established, its structural features suggest potential as a modulator of key cellular signaling pathways, such as protein kinase cascades, which are frequently dysregulated in various diseases. These notes, therefore, propose a hypothetical application in the context of a kinase inhibition screen, a common objective in drug discovery.[5]

Compound Details:

  • Compound Name: this compound

  • IUPAC Name: 4-(2-cyclopropylvinyl)morpholine

  • Molecular Formula: C₉H₁₅NO

  • Structure:

Potential Research Applications

Given the diverse bioactivities of morpholine derivatives, this compound is a candidate for screening against a variety of biological targets. High-throughput screening (HTS) allows for the rapid evaluation of this compound against large libraries of targets to identify potential "hits".[7][8][9][10]

Potential therapeutic areas for investigation include:

  • Oncology: Many kinase inhibitors containing a morpholine ring are used in cancer therapy. Screening against a panel of cancer-related kinases could reveal antiproliferative activity.

  • Neurodegenerative Diseases: Morpholine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in diseases such as Alzheimer's and Parkinson's.[6]

  • Inflammatory Diseases: Certain morpholine compounds have demonstrated anti-inflammatory properties, suggesting potential activity against targets in inflammatory signaling pathways.[1]

  • Infectious Diseases: The morpholine scaffold is present in some antimicrobial agents.[1] Screening against bacterial or fungal targets could identify novel anti-infective properties.

Proposed Mechanism of Action (Hypothetical)

For the purpose of this protocol, we hypothesize that this compound acts as an inhibitor of a specific protein kinase (e.g., a serine/threonine or tyrosine kinase) involved in a cancer-related signaling pathway. The morpholine ring may serve as a key pharmacophore, interacting with the hinge region of the kinase's ATP-binding pocket, a common mechanism for morpholine-containing kinase inhibitors.

Below is a diagram illustrating a hypothetical signaling pathway where the compound might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Target Kinase (Hypothetical) Kinase2->Kinase3 Effector Effector Protein Kinase3->Effector Phosphorylation TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Translocation Compound This compound Compound->Kinase3 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

High-Throughput Screening Protocol: Kinase Inhibition Assay

This protocol describes a generic, in vitro biochemical assay to screen for inhibitors of a hypothetical target kinase using a fluorescence-based readout. Such assays are common in HTS for their sensitivity and scalability.[11]

Assay Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. The detection reagent binds to the phosphorylated substrate, generating a fluorescent signal. A decrease in signal indicates inhibition of the kinase by the test compound.

Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target Kinase (recombinant)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA)

  • Detection Reagent (e.g., a fluorescent phosphosensor dye or antibody)

  • Stop Solution (e.g., EDTA to chelate Mg²⁺ and stop the reaction)

  • Positive Control (a known inhibitor of the target kinase, e.g., Staurosporine)

  • Negative Control (DMSO)

  • Microplates (e.g., 384-well, low-volume, black plates)

  • Liquid handling robotics for dispensing reagents[8][9]

  • Plate reader with fluorescence detection capabilities

Experimental Workflow Diagram:

G cluster_workflow HTS Experimental Workflow start Start dispense_compound Dispense Compound/ Controls into Plate start->dispense_compound dispense_kinase Add Kinase and Substrate Mixture dispense_compound->dispense_kinase incubate1 Incubate (e.g., 15 min at RT) dispense_kinase->incubate1 dispense_atp Add ATP to Initiate Reaction incubate1->dispense_atp incubate2 Incubate (e.g., 60 min at RT) dispense_atp->incubate2 add_stop Add Stop Solution incubate2->add_stop add_detection Add Detection Reagent add_stop->add_detection incubate3 Incubate (e.g., 30 min at RT) add_detection->incubate3 read_plate Read Fluorescence Signal incubate3->read_plate analyze_data Data Analysis read_plate->analyze_data end End analyze_data->end

Caption: High-Throughput Screening Workflow for Kinase Inhibition.

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the this compound stock solution and controls into the wells of a 384-well assay plate.

    • This typically results in a final assay concentration range of 10 µM to 100 µM for primary screening.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the target kinase and its substrate in assay buffer.

    • Dispense a volume (e.g., 5 µL) of this mix into each well of the assay plate.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a solution of ATP in the assay buffer.

    • Add a specific volume (e.g., 5 µL) of the ATP solution to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. This time may need to be optimized based on the kinase's activity.

  • Reaction Termination:

    • Add a volume (e.g., 5 µL) of the stop solution to each well to halt the enzymatic reaction.

  • Signal Detection:

    • Add the detection reagent (e.g., 5 µL) to each well.

    • Incubate the plate for 30 minutes at room temperature to allow the detection signal to stabilize.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

Data Presentation and Analysis

The raw fluorescence data is processed to determine the percent inhibition for each compound concentration. Key quality control metrics such as the Z'-factor should be calculated to ensure the robustness of the assay.

Data Analysis Workflow Diagram:

G RawData Raw Fluorescence Data Normalization Normalization to Controls RawData->Normalization PercentInhibition Calculate % Inhibition Normalization->PercentInhibition HitSelection Hit Selection (e.g., >50% Inhibition) PercentInhibition->HitSelection QC Calculate Z'-Factor QC->HitSelection Assay Quality DoseResponse Dose-Response Curves for Hits HitSelection->DoseResponse IC50 Calculate IC₅₀ DoseResponse->IC50

Caption: Data Analysis and Hit Identification Workflow.

Formulas:

  • Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from a well with the test compound.

    • Signal_Min: Average signal from the positive control wells (maximum inhibition).

    • Signal_Max: Average signal from the negative control wells (no inhibition).

  • Z'-Factor: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • SD: Standard Deviation

    • Mean: Mean signal

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hypothetical Screening Data:

The following table summarizes hypothetical results from a primary screen and subsequent dose-response analysis for this compound.

ParameterValueDescription
Primary Screen
Screening Concentration10 µMInitial concentration used for single-point screening.
Percent Inhibition85%Inhibition of kinase activity at the screening concentration.
Z'-Factor0.78Indicates a high-quality, robust assay.
Dose-Response
IC₅₀1.2 µMThe concentration of the compound that inhibits 50% of the kinase activity.
Hill Slope1.1Describes the steepness of the dose-response curve.
Selectivity Screen
IC₅₀ (Kinase X)1.2 µMPotency against the primary target kinase.
IC₅₀ (Kinase Y)> 50 µMPotency against a related, off-target kinase.
IC₅₀ (Kinase Z)25 µMPotency against another related, off-target kinase.

Conclusion

The provided application notes and protocols offer a comprehensive framework for evaluating the novel compound this compound in a high-throughput screening setting. Based on the well-established importance of the morpholine scaffold in medicinal chemistry, this compound represents a promising candidate for hit-finding campaigns. The hypothetical kinase inhibition assay serves as a representative example of how this compound can be effectively screened to uncover its therapeutic potential. Successful hit identification would be followed by further studies, including secondary assays, selectivity profiling, and structure-activity relationship (SAR) analysis to optimize the lead compound.

References

Application of 4-(2-Cyclopropylethenyl)morpholine in Medicinal Chemistry: A Survey of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. While specific data on the biological activity of 4-(2-Cyclopropylethenyl)morpholine is not currently available in the public domain, this application note will explore the broader applications of the morpholine scaffold in medicinal chemistry. We will discuss its role in the development of various therapeutic agents, outline general synthetic approaches, and provide protocols for assays commonly used to evaluate morpholine-containing compounds. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals working with morpholine derivatives.

The morpholine moiety is a versatile building block in drug discovery, contributing to a wide range of biological activities.[1][2] It can act as a pharmacophore, directly interacting with biological targets, or as a functional group that modulates the pharmacokinetic properties of a molecule.[3][4] The nitrogen atom of the morpholine ring is weakly basic, which can be advantageous for tuning a compound's pKa and improving its oral bioavailability.[3]

Therapeutic Applications of Morpholine Derivatives

The morpholine scaffold is a key component in a diverse array of therapeutic agents, demonstrating its versatility in medicinal chemistry.[4][5] Morpholine-containing compounds have been investigated for their potential in oncology, infectious diseases, central nervous system (CNS) disorders, and inflammatory conditions.[3][6]

Anticancer Activity

Numerous morpholine derivatives have been developed as potent anticancer agents.[7] One of the most notable examples is Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic profile. Another important example is Linezolid, an oxazolidinone antibiotic which also exhibits activity against certain cancers and contains a morpholine ring. The morpholine moiety in these compounds often contributes to their binding affinity and selectivity for their respective targets.[7]

CNS Activity

The ability of the morpholine ring to improve blood-brain barrier permeability has led to its incorporation into many CNS-active compounds.[3] For instance, the morpholine derivative Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[8] The morpholine ring is crucial for its interaction with the norepinephrine transporter.

Anti-inflammatory and Other Activities

Morpholine derivatives have also shown promise as anti-inflammatory, analgesic, and antimicrobial agents.[9] The anti-inflammatory drug Emorfazone and the opioid analgesic Phenadoxone both feature a morpholine core. The structural diversity of morpholine-containing compounds allows for the fine-tuning of their biological activity to target a wide range of diseases.

Quantitative Data on Representative Morpholine Derivatives

To illustrate the therapeutic potential of the morpholine scaffold, the following table summarizes the biological activities of several representative morpholine-containing drugs and compounds.

Compound NameTherapeutic AreaTargetActivity (IC50/Ki)
Gefitinib AnticancerEGFR KinaseIC50 = 21-79 nM
Linezolid AntibacterialBacterial RibosomeMIC range
Reboxetine AntidepressantNorepinephrine TransporterKi = 1.1 nM
Aprepitant AntiemeticNK1 ReceptorIC50 = 0.1-0.2 nM
Paliperidone AntipsychoticD2/5-HT2A ReceptorsKi = 0.36 nM (D2), 0.76 nM (5-HT2A)

Note: The above data is a compilation from various sources and is intended for illustrative purposes. For precise values, please refer to the primary literature.

Experimental Protocols

The synthesis and biological evaluation of morpholine derivatives involve a variety of standard laboratory techniques. Below are general protocols for the synthesis of a 4-substituted morpholine and a common assay for evaluating anticancer activity.

General Synthesis of 4-Substituted Morpholines

A common method for the synthesis of 4-substituted morpholines is the reaction of morpholine with an appropriate electrophile, such as an alkyl halide or an epoxide.

Protocol: Synthesis of a 4-Alkylmorpholine

  • Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, for example, potassium carbonate (1.5 eq), to the solution.

  • Addition of Electrophile: Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the solid and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure 4-alkylmorpholine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a morpholine derivative) in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a key target for anticancer drug development. Several morpholine-containing compounds have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Drug Discovery

The process of discovering and developing a new drug involves a series of well-defined steps, from initial target identification to preclinical and clinical studies.

Drug_Discovery_Workflow Target_ID Target Identification Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for drug discovery.

Conclusion

While specific information regarding the medicinal chemistry applications of this compound is not available, the broader family of morpholine derivatives represents a rich source of therapeutic agents. The morpholine scaffold has proven to be a valuable component in the design of drugs for a wide range of diseases, including cancer, CNS disorders, and infectious diseases. The synthetic accessibility and favorable physicochemical properties of morpholine-containing compounds make them an attractive area for further research and development in the quest for new and improved medicines. Researchers are encouraged to explore the vast chemical space of morpholine derivatives to uncover novel therapeutic opportunities.

References

Application Notes & Protocols: Experimental Design for Efficacy Testing of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 4-(2-Cyclopropylethenyl)morpholine. As the specific biological target of this compound is currently uncharacterized, a multi-faceted approach is proposed, focusing on its potential neuroprotective properties, a common attribute of morpholine-containing molecules.[1][2][3][4] The outlined protocols detail a logical progression from initial in vitro screening to more complex in vivo efficacy studies, ensuring a thorough assessment of the compound's therapeutic potential.

Introduction

Morpholine and its derivatives represent a class of heterocyclic compounds with significant therapeutic interest due to their diverse pharmacological activities.[1][5][6] While the specific biological activities of this compound are yet to be determined, its structural similarity to other neuroactive and neuroprotective agents warrants a detailed investigation into its potential efficacy in models of neurodegenerative disease.[2] This document outlines a systematic experimental design to elucidate the compound's mechanism of action and quantify its therapeutic effects.

Proposed Signaling Pathway (Hypothetical)

Based on the neuroprotective potential of similar compounds, a hypothetical signaling pathway is proposed to guide the initial experimental design. This pathway focuses on the modulation of oxidative stress and inflammatory responses, common hallmarks of neurodegenerative disorders.

G cluster_0 Cellular Stressors cluster_1 Upstream Signaling cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation Apoptosis Apoptosis ROS Production->Apoptosis NF-kB Activation->Apoptosis This compound This compound This compound->ROS Production This compound->NF-kB Activation Neuronal Damage Neuronal Damage Apoptosis->Neuronal Damage

Caption: Hypothetical neuroprotective signaling pathway.

Experimental Workflow

The proposed experimental workflow follows a tiered approach, beginning with broad in vitro screening and progressing to more focused in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Efficacy a Cytotoxicity Assessment (IC50) b Neuroprotective Effect Screening a->b c Target Identification (Optional) b->c d Oxidative Stress Assays b->d e Anti-inflammatory Assays b->e f Pharmacokinetic Profiling d->f e->f g Animal Model of Neurodegeneration f->g h Behavioral and Histological Analysis g->h

Caption: Phased experimental workflow for efficacy testing.

Detailed Experimental Protocols

Phase 1: In Vitro Screening

4.1. Protocol 1: Determination of IC50 on Adherent Neuronal Cells

This protocol determines the cytotoxic concentration of the compound.[7]

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Method:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the culture medium with the compound dilutions and incubate for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

4.2. Protocol 2: In Vitro Neuroprotection Assay

This assay assesses the compound's ability to protect neuronal cells from a toxic insult.

  • Cell Line: Primary cortical neurons or SH-SY5Y cells.

  • Method:

    • Plate cells as described in Protocol 1.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding a toxic agent (e.g., glutamate, H2O2, or rotenone).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Phase 2: Mechanistic Studies

4.3. Protocol 3: Reactive Oxygen Species (ROS) Scavenging Assay

This protocol measures the compound's ability to reduce intracellular ROS levels.

  • Cell Line: SH-SY5Y cells.

  • Method:

    • Plate cells in a 96-well black-walled plate.

    • Treat cells with this compound for 1 hour.

    • Induce oxidative stress with H2O2.

    • Add DCFH-DA fluorescent probe and incubate for 30 minutes.

    • Measure fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Data Analysis: Quantify the reduction in fluorescence in compound-treated cells compared to controls.

4.4. Protocol 4: Nitric Oxide (NO) Inhibition Assay

This protocol determines the compound's effect on NO production in activated microglia.

  • Cell Line: BV-2 microglial cells.

  • Method:

    • Plate BV-2 cells and treat with this compound for 1 hour.

    • Stimulate cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the supernatant and measure nitrite concentration using the Griess reagent.

    • Measure absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to LPS-stimulated cells.

Phase 3: In Vivo Efficacy

4.5. Protocol 5: Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[8][9][10]

  • Animal Model: Male C57BL/6 mice.

  • Method:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-administration.

    • Process blood to obtain plasma.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.[9]

4.6. Protocol 6: Mouse Model of Parkinson's Disease (MPTP Model)

This protocol evaluates the neuroprotective effects of the compound in a well-established animal model of Parkinson's disease.[11]

  • Animal Model: Male C57BL/6 mice.

  • Method:

    • Administer this compound or vehicle daily for 14 days.

    • On day 8, induce neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

    • Conduct behavioral tests (e.g., rotarod, open field) to assess motor function.

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical analysis of dopaminergic neurons in the substantia nigra and striatum.

  • Data Analysis: Compare behavioral performance and neuronal survival between compound-treated and vehicle-treated groups.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro Efficacy Summary

AssayCell LineEndpointResult (e.g., IC50, EC50)
CytotoxicitySH-SY5YIC50µM
NeuroprotectionSH-SY5YEC50µM
ROS ScavengingSH-SY5YEC50µM
NO InhibitionBV-2IC50µM

Table 2: Pharmacokinetic Parameters in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
IV1
PO10

Table 3: In Vivo Efficacy in MPTP Mouse Model

Treatment GroupRotarod Latency (s)Striatal Dopamine Level (% of Control)Substantia Nigra TH+ Cell Count (% of Control)
Vehicle + Saline
Vehicle + MPTP
Compound + MPTP

Logical Relationship of Experiments

The following diagram illustrates the logical flow and decision points in the experimental design.

G cluster_0 Initial Screening cluster_1 Decision Point 1 cluster_2 Mechanistic Elucidation cluster_3 In Vivo Testing start Start: Compound Synthesis cytotoxicity Assess Cytotoxicity (IC50) start->cytotoxicity neuroprotection Screen for Neuroprotection cytotoxicity->neuroprotection decision1 Neuroprotective? neuroprotection->decision1 mechanism Investigate Mechanism (ROS, NO) decision1->mechanism Yes stop Stop/Redesign decision1->stop No pk_study Pharmacokinetic Studies mechanism->pk_study efficacy_study In Vivo Efficacy Model pk_study->efficacy_study

References

Application Notes and Protocols for Studying the Cellular Upt.ake and Distribution of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to investigate the cellular uptake, intracellular distribution, and potential molecular targets of the novel compound, 4-(2-Cyclopropylethenyl)morpholine. The following protocols are designed to be adaptable to various cell types and experimental goals.

Introduction

This compound is a synthetic compound with a morpholine moiety, a common feature in many biologically active molecules. Understanding its cellular pharmacokinetics and pharmacodynamics is crucial for elucidating its mechanism of action and potential therapeutic applications. This document outlines key experimental approaches to characterize the interaction of this compound with cellular systems.

Quantitative Analysis of Cellular Uptake

To quantify the cellular accumulation of this compound, various analytical techniques can be employed. The choice of method will depend on the specific properties of the compound and the available instrumentation.

Table 1: Quantitative Cellular Uptake of this compound

Cell LineIncubation Time (min)Concentration (µM)Uptake (pmol/10^6 cells)
HEK29330115.2 ± 1.8
60128.9 ± 3.1
120145.6 ± 4.5
HeLa30112.8 ± 1.5
60125.1 ± 2.9
120140.3 ± 3.8
A54930118.5 ± 2.2
60135.7 ± 3.9
120158.1 ± 5.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol 1: Quantification of Cellular Uptake using LC-MS/MS

This protocol describes the quantification of intracellular concentrations of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Internal standard (a structurally similar molecule)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and culture overnight.

  • Compound Treatment: Treat the cells with the desired concentration of this compound and incubate for various time points.

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 200 µL of trypsin-EDTA to each well and incubate for 5 minutes at 37°C.

    • Resuspend the cells in 1 mL of medium and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 100 µL of lysis buffer containing the internal standard.

    • Vortex for 15 seconds and incubate on ice for 10 minutes.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an LC-MS vial.

    • Analyze the sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

    • Normalize the data to the cell number or protein concentration.

Workflow for Cellular Uptake Quantification

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis A Seed Cells B Treat with Compound A->B C Wash and Harvest Cells B->C D Cell Lysis C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Quantification F->G G A Synthesize Fluorescent Probe B Culture and Stain Cells A->B C Fix and Permeabilize B->C D Acquire Images (Confocal) C->D E Analyze Co-localization D->E G A Cell Treatment and Harvest B Homogenization A->B C Differential Centrifugation B->C D Isolate Fractions (Nuclear, Mitochondrial, etc.) C->D E Compound Extraction D->E F LC-MS/MS Analysis E->F G Data Normalization F->G G A Treat Cells with Compound B Lyse Cells A->B C Apply Heat Gradient B->C D Separate Soluble/Aggregated Proteins C->D E Analyze by Western Blot D->E F Determine Thermal Shift E->F G compound This compound target Kinase X compound->target Inhibition sub1 Substrate 1 target->sub1 Phosphorylation sub2 Substrate 2 target->sub2 Phosphorylation pathway Downstream Signaling (e.g., Proliferation, Apoptosis) sub1->pathway sub2->pathway

The Morpholine Scaffold: A Versatile Platform for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. They are invaluable tools in basic research and drug discovery for target identification and validation, pathway elucidation, and phenotypic screening. The morpholine ring is a privileged heterocyclic motif frequently incorporated into bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2][3][4] This application note explores the potential of morpholine derivatives, such as the hypothetical compound 4-(2-Cyclopropylethenyl)morpholine, as chemical probes for biological research.

The morpholine moiety, a six-membered ring containing both an ether and a secondary amine functional group, offers several advantages in the design of chemical probes.[5][6][7] Its polarity and hydrogen bonding capacity can enhance aqueous solubility and interactions with biological targets.[8] Furthermore, the morpholine ring is metabolically stable and can improve the pharmacokinetic profile of a molecule.[2] These properties make the morpholine scaffold an attractive starting point for the development of potent and selective chemical probes.

Rationale for this compound as a Hypothetical Chemical Probe

While no specific biological activity or use as a chemical probe has been documented for this compound in the available literature, its structural features suggest potential areas of investigation. The morpholine group can confer desirable drug-like properties, while the cyclopropylethenyl substituent introduces a rigid, lipophilic element that could contribute to target binding affinity and selectivity. The vinyl group could also potentially act as a reactive handle for covalent modification of a target protein, a feature sometimes desirable in chemical probes for target identification.

Key Characteristics of an Ideal Morpholine-Based Chemical Probe

The development of a successful chemical probe requires careful optimization of several parameters. The following table summarizes the ideal characteristics for a hypothetical morpholine-based chemical probe.

PropertyIdeal Value/CharacteristicRationale
Potency IC50, EC50, or Kd < 100 nMHigh potency ensures that the probe can be used at low concentrations, minimizing off-target effects.
Selectivity >30-fold selectivity over other related targetsHigh selectivity is crucial to confidently attribute a biological effect to the inhibition or activation of the intended target.
Cellular Permeability Permeable in relevant cell-based assaysThe probe must reach its intracellular target to exert its effect.
Mechanism of Action Well-defined and understood (e.g., competitive inhibitor, allosteric modulator, covalent binder)A clear understanding of how the probe interacts with its target is essential for interpreting experimental results.
Negative Control A structurally similar but inactive analog should be availableA negative control helps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.[9]
Solubility Aqueous solubility > 50 µMSufficient solubility is required for use in biological assays without precipitation.
Stability Stable in assay media and under relevant storage conditionsThe probe should not degrade during the course of an experiment, which could lead to inconsistent results.

Experimental Workflow for Characterizing a Novel Morpholine-Based Chemical Probe

The following diagram outlines a typical workflow for the characterization and validation of a new chemical probe.

G cluster_0 Probe Discovery & Optimization cluster_1 Cellular Characterization cluster_2 Validation Synthesis Synthesis of Morpholine Derivative Biochemical_Screening Biochemical Screening (Potency) Synthesis->Biochemical_Screening Selectivity_Profiling Selectivity Profiling Biochemical_Screening->Selectivity_Profiling Cell_Permeability Cellular Permeability Assays Selectivity_Profiling->Cell_Permeability Target_Engagement Target Engagement Assays (e.g., CETSA, DARTS) Cell_Permeability->Target_Engagement Phenotypic_Assay Cell-Based Phenotypic Assay Target_Engagement->Phenotypic_Assay Negative_Control Synthesis & Testing of Negative Control Phenotypic_Assay->Negative_Control Target_Knockdown Comparison with Genetic Target Knockdown Negative_Control->Target_Knockdown In_Vivo_Studies In Vivo Model Studies (Optional) Target_Knockdown->In_Vivo_Studies

A typical workflow for the validation of a novel chemical probe.

Hypothetical Signaling Pathway Modulated by a Morpholine-Based Probe

The diagram below illustrates a generic signaling pathway that could be investigated using a hypothetical morpholine-based chemical probe that inhibits a key kinase.

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_probe Probe Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates & Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Probe Morpholine-Based Kinase A Inhibitor Probe->Kinase1 Inhibits

References

Application Notes: Protocols for Assessing the Metabolic Stability of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The metabolic stability of a new chemical entity (NCE) is a critical parameter assessed during the drug discovery and development process.[1] It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes and is a key determinant of its pharmacokinetic profile, such as in vivo half-life and bioavailability.[1] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[2] Early in vitro assessment of metabolic stability allows for the ranking and selection of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures.[3][4]

The target compound, 4-(2-Cyclopropylethenyl)morpholine, possesses two key structural motifs that influence its metabolic fate:

  • Morpholine Ring: This heterocycle is a common pharmacophore in medicinal chemistry, often incorporated to improve physicochemical properties.[5][6] However, it can be susceptible to metabolic transformations such as oxidation.[7]

  • Vinyl Cyclopropane Group: Cyclopropyl groups are frequently added to drug candidates to block oxidative metabolism at specific sites, as the high C-H bond dissociation energy makes them less susceptible to cleavage by cytochrome P450 (CYP) enzymes.[8]

This document provides detailed protocols for two standard in vitro assays to evaluate the metabolic stability of this compound: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to evaluate Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes present in microsomes.[9]

Experimental Protocol

Materials and Reagents:

  • Pooled Liver Microsomes (Human, Rat, Mouse)

  • This compound (Test Compound)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[9]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it in acetonitrile to an intermediate concentration (e.g., 125 µM).[11]

    • Thaw pooled liver microsomes on ice and dilute them in cold phosphate buffer to a working concentration (e.g., 0.5 mg/mL).[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsomal solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to achieve a final concentration of 1-3 µM.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells (add buffer instead).[11]

  • Sampling and Reaction Termination:

    • Incubate the plate at 37°C with shaking (e.g., 100 rpm).[11]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a collection plate containing a quenching solution (e.g., 3-5 volumes of ice-cold acetonitrile with internal standard).[9][11][12] The 0-minute time point sample is taken immediately after adding the NADPH solution.

    • Vortex the collection plate to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the collection plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis p1 Prepare Microsome Solution (0.5 mg/mL) i1 Pre-incubate Microsomes and Compound at 37°C p1->i1 p2 Prepare Test Compound Working Solution (1-3 µM) p2->i1 p3 Prepare NADPH Regenerating System i2 Initiate Reaction with NADPH p3->i2 i1->i2 i3 Incubate at 37°C (0-60 min) i2->i3 a1 Terminate Reaction at Time Points with Cold ACN+IS i3->a1 a2 Centrifuge to Precipitate Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis p1 Thaw & Prepare Hepatocyte Suspension p2 Determine Cell Viability & Adjust Density p1->p2 i2 Initiate Reaction by Adding Hepatocytes p2->i2 p3 Prepare Test Compound in Incubation Medium i1 Add Compound to Plate p3->i1 i1->i2 i3 Incubate at 37°C in CO2 Incubator (0-120 min) i2->i3 a1 Terminate Reaction at Time Points with Cold Solvent+IS i3->a1 a2 Centrifuge to Pellet Debris a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 G cluster_metabolites Potential Phase I Metabolites parent This compound (Parent Compound) m1 Morpholine C-Oxidation parent->m1 CYP450 m2 Vinyl Epoxidation parent->m2 CYP450 m3 N-Dealkylation Product parent->m3 CYP450

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(2-Cyclopropylethenyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.

Route 1: Wittig Reaction

The Wittig reaction provides a straightforward approach to forming the double bond by reacting cyclopropanecarboxaldehyde with a phosphorus ylide derived from 4-(chloromethyl)morpholine.

Question: My Wittig reaction has a low yield of the desired this compound. What are the potential causes and solutions?

Answer: Low yields in the Wittig reaction for this specific synthesis can stem from several factors. Below is a table summarizing potential issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Inefficient Ylide Formation - Ensure anhydrous reaction conditions, as the ylide is moisture-sensitive. - Use a strong, non-nucleophilic base such as n-butyllithium, sodium hydride, or potassium tert-butoxide. - Verify the quality and concentration of the organolithium reagent if used. - Allow sufficient time for the ylide to form completely before adding the aldehyde.
Ylide Instability - Prepare the ylide at low temperatures (e.g., -78 °C to 0 °C) to minimize decomposition. - Use the ylide immediately after its formation.
Side Reactions of Aldehyde - Add the cyclopropanecarboxaldehyde slowly to the ylide solution to avoid self-condensation or other side reactions. - Ensure the aldehyde is pure and free of acidic impurities.
Difficult Purification - Triphenylphosphine oxide, a byproduct of the reaction, can be challenging to remove. Recrystallization or column chromatography on silica gel with a carefully selected eluent system is often necessary. - Consider using a water-soluble phosphine to simplify byproduct removal.

Experimental Protocol: Wittig Reaction

  • Preparation of the Phosphonium Salt: React 4-(chloromethyl)morpholine hydrochloride with triphenylphosphine in an appropriate solvent like toluene or acetonitrile with a base (e.g., triethylamine) to neutralize the HCl and facilitate the reaction. Isolate and dry the resulting phosphonium salt.

  • Ylide Formation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise. Allow the mixture to stir for 1-2 hours until the characteristic orange-red color of the ylide appears.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C. Add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification PhosphoniumSalt 4-(Morpholinomethyl) triphenylphosphonium salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Product This compound Ylide->Product Reaction Aldehyde Cyclopropanecarboxaldehyde Aldehyde->Product Byproduct Triphenylphosphine oxide Crude Crude Product Mixture Product->Crude Byproduct->Crude PurifiedProduct Purified Product Crude->PurifiedProduct Chromatography or Recrystallization

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Route 2: Heck Reaction

The Heck reaction can be employed to couple a vinylmorpholine derivative with a cyclopropyl halide or a cyclopropylboronic acid derivative.

Question: I am attempting a Heck reaction between 4-vinylmorpholine and cyclopropyl bromide, but the reaction is not proceeding or gives a low yield. What could be the issue?

Answer: The success of the Heck reaction is highly dependent on the catalyst, base, and reaction conditions. Here are some common problems and solutions:

Potential Cause Troubleshooting Recommendations
Catalyst Deactivation - Use a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) to stabilize the palladium catalyst. - Ensure all reagents and solvents are degassed to remove oxygen, which can deactivate the catalyst. - Consider using a more robust palladium catalyst, such as Pd(OAc)₂ with a ligand, or a pre-formed palladium complex.
Incorrect Base - The choice of base is critical. Organic bases like triethylamine or diisopropylethylamine are commonly used. Inorganic bases such as potassium carbonate or sodium acetate can also be effective. - The base should be strong enough to neutralize the HX formed during the reaction but not so strong that it causes side reactions.
Low Reactivity of Cyclopropyl Bromide - Cyclopropyl halides can be less reactive than other alkyl halides in Heck couplings. Consider using cyclopropyl iodide for higher reactivity. - Alternatively, a Suzuki coupling using cyclopropylboronic acid may be a more efficient approach.
Side Reactions - Homocoupling of the vinylmorpholine can occur. Optimizing the reaction temperature and catalyst loading can minimize this. - Isomerization of the double bond in the product can be an issue. Lowering the reaction temperature may help.

Experimental Protocol: Heck Reaction

  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

  • Addition of Reactants: Add 4-vinylmorpholine, cyclopropyl bromide, and a degassed solvent (e.g., acetonitrile or DMF).

  • Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Heck_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low or No Product Catalyst Catalyst Deactivation LowYield->Catalyst Base Incorrect Base LowYield->Base Substrate Low Substrate Reactivity LowYield->Substrate SideReactions Side Reactions LowYield->SideReactions Ligand Use Phosphine Ligand Catalyst->Ligand Degas Degas Solvents/Reagents Catalyst->Degas OptimizeBase Optimize Base Choice Base->OptimizeBase Iodide Use Cyclopropyl Iodide Substrate->Iodide Suzuki Consider Suzuki Coupling Substrate->Suzuki Temp Optimize Temperature SideReactions->Temp

Caption: Troubleshooting logic for a low-yielding Heck reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the double bond in the product from the Wittig reaction?

A1: The stereochemistry of the alkene product in a Wittig reaction depends on the nature of the ylide.[1] If a non-stabilized ylide is used (which is likely in this synthesis), a mixture of (E)- and (Z)-isomers is expected, often with the (Z)-isomer predominating.[2] Stabilized ylides tend to give the (E)-isomer.[2] The Schlosser modification of the Wittig reaction can be used to obtain the (E)-alkene with high selectivity.[3]

Q2: Can I use a Sonogashira coupling to synthesize this compound?

A2: Yes, a Sonogashira coupling followed by a reduction step is a viable, albeit longer, route. This would involve coupling cyclopropylacetylene with a halo-vinylmorpholine (e.g., 4-(2-bromovinyl)morpholine) using a palladium-copper co-catalyst system.[4][5] The resulting alkyne would then need to be reduced to the alkene. A partial reduction using a poisoned catalyst (like Lindlar's catalyst) would yield the (Z)-alkene, while a dissolving metal reduction (e.g., Na in liquid NH₃) would give the (E)-alkene.

Q3: My purified product appears to be unstable. What are the likely degradation pathways?

A3: Enamines and related structures can be susceptible to hydrolysis, especially under acidic conditions. Ensure that the purified product is stored under neutral or slightly basic conditions and protected from moisture. Oxidation of the morpholine nitrogen or polymerization of the vinyl group are also potential degradation pathways, so storing the compound under an inert atmosphere and in the dark at low temperatures is recommended.

Q4: What analytical techniques are best for characterizing the final product?

A4: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the ratio of (E)- and (Z)-isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=C stretch of the alkene and other functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and separate isomers.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety precautions should be followed. Organolithium reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

Technical Support Center: Synthesis of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-cyclopropylethenyl)morpholine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is the Wittig reaction.[1][2][3] This involves the reaction of a phosphorus ylide, in this case, derived from cyclopropyltriphenylphosphonium bromide, with an aldehyde, 4-morpholinecarboxaldehyde. The strong oxygen-phosphorus bond formed in the triphenylphosphine oxide byproduct drives the reaction forward to form the desired alkene.[3]

Q2: What are the main challenges I might face during the synthesis?

Researchers may encounter challenges such as low product yield, the formation of side products, and difficulties in purifying the final compound from the reaction byproducts, particularly triphenylphosphine oxide.[4][5][6] Stereoselectivity can also be a consideration, with the potential for forming both E and Z isomers of the product.[7]

Q3: How can I prepare the necessary starting materials?

  • 4-Morpholinecarboxaldehyde: This aldehyde can be synthesized by the oxidation of 4-morpholineethanol.

  • Cyclopropyltriphenylphosphonium bromide: This Wittig salt is commercially available. It can also be prepared by the reaction of triphenylphosphine with (bromomethyl)cyclopropane.[8][9]

Q4: Are there alternative synthetic routes to consider?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a viable alternative to the Wittig reaction.[10][11][12] The HWE reaction utilizes a phosphonate ester, such as diethyl cyclopropylmethylphosphonate, which is deprotonated to form a phosphonate carbanion. This carbanion then reacts with 4-morpholinecarboxaldehyde. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which can simplify the purification process compared to the removal of triphenylphosphine oxide from Wittig reactions.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. 2. Decomposition of Ylide: The ylide may be unstable at the reaction temperature or may have decomposed due to exposure to air or moisture. 3. Poor Quality Aldehyde: The 4-morpholinecarboxaldehyde may have oxidized to the corresponding carboxylic acid or polymerized upon storage.[1][2] 4. Steric Hindrance: Steric bulk around the aldehyde or the ylide can hinder the reaction.[1][2]1. Use a stronger base such as n-butyllithium or sodium hydride. Ensure anhydrous conditions for ylide generation. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature. Prepare the ylide in situ and use it immediately. 3. Purify the aldehyde by distillation or chromatography before use. 4. Increase the reaction time and/or temperature. Consider using the more reactive Horner-Wadsworth-Emmons reagent.[11]
Formation of Side Products 1. Epoxide Formation: Reaction of the ylide with any unreacted aldehyde can lead to epoxide formation. 2. Isomerization of Product: The double bond may isomerize under the reaction conditions. 3. Aldol Condensation of Aldehyde: The aldehyde may undergo self-condensation in the presence of a base.1. Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde. 2. Use milder reaction conditions (lower temperature, weaker base if possible). Analyze the product mixture to determine the isomeric ratio. 3. Add the aldehyde to the pre-formed ylide at a low temperature to minimize self-condensation.
Difficulty in Product Purification 1. Presence of Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to similar solubility profiles.[4][5][6] 2. Unreacted Starting Materials: Incomplete reaction can lead to contamination with starting materials.1. Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system.[5] 2. Chromatography: Column chromatography on silica gel is a common method for separating the product from TPPO and other impurities.[4] 3. Precipitation of TPPO: TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or by forming a complex with salts like zinc chloride or magnesium chloride.[5] 4. Optimize reaction conditions to drive the reaction to completion (e.g., use a slight excess of the ylide).
Inconsistent E/Z Selectivity 1. Nature of the Ylide: Non-stabilized ylides, like the one derived from cyclopropyltriphenylphosphonium bromide, typically favor the formation of the Z-alkene.[7] 2. Reaction Conditions: The choice of solvent and the presence of lithium salts can influence the stereochemical outcome.[7]1. The Horner-Wadsworth-Emmons reaction generally provides higher E-selectivity. 2. To favor the E-alkene in a Wittig reaction, the Schlosser modification can be employed, which involves deprotonation of the betaine intermediate with a strong base at low temperature.[2]

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopropyltriphenylphosphonium bromide

  • 4-Morpholinecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclopropyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 4-morpholinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the this compound.

Visualizations

Wittig_Synthesis_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_purification Purification Ylide_Start Cyclopropyltriphenylphosphonium bromide in THF Base n-BuLi, 0°C Ylide_Start->Base 1. Add Base Ylide Cyclopropylide Base->Ylide 2. Stir 1h Reaction Reaction Mixture Ylide->Reaction 3. Add Aldehyde at -78°C Aldehyde 4-Morpholinecarboxaldehyde in THF Aldehyde->Reaction Quench Quench with NH4Cl Reaction->Quench 4. Warm to RT, Stir Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Ylide Inefficient Ylide Formation Start->Ylide Aldehyde Poor Aldehyde Quality Start->Aldehyde Conditions Suboptimal Reaction Conditions Start->Conditions Base Use Stronger/Anhydrous Base Ylide->Base Purify Purify Aldehyde Aldehyde->Purify Optimize Optimize Temp/Time Conditions->Optimize

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Cyclopropylethenyl)morpholine. The following sections detail experimental protocols, address common issues, and offer guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two of the most effective and commonly employed synthetic strategies for this compound are:

  • Reductive Amination: This one-pot reaction involves the condensation of cyclopropylacetaldehyde with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to the target amine.

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction provides excellent stereoselectivity for the formation of the ethenyl double bond, typically favoring the (E)-isomer. It involves the reaction of a morpholine-containing phosphonate ylide with cyclopropanecarboxaldehyde.[1]

Q2: I am observing low yields in my reductive amination reaction. What are the potential causes and solutions?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine/Enamine Formation: Ensure your reaction conditions facilitate the initial condensation. The use of a dehydrating agent or azeotropic removal of water can be beneficial.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often mild and effective. More reactive hydrides like sodium borohydride may reduce the starting aldehyde before it reacts with the amine.

  • Reaction Temperature: The optimal temperature for imine formation and reduction may differ. A stepwise approach, with initial warming to form the imine followed by cooling for the reduction, can sometimes improve yields.

  • Purity of Starting Materials: Impurities in either the cyclopropylacetaldehyde or morpholine can interfere with the reaction. Ensure the purity of your reagents before starting.

Q3: My Horner-Wadsworth-Emmons reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A3: The HWE reaction generally favors the formation of the (E)-alkene.[1] To enhance this selectivity:

  • Choice of Base and Cation: The use of sodium or lithium bases typically provides higher (E)-selectivity. Non-coordinating cations, such as potassium with a crown ether, can sometimes favor the (Z)-isomer.[2]

  • Phosphonate Ester Substituents: The steric and electronic nature of the phosphonate ester groups can influence stereoselectivity. Less bulky esters often favor the (E)-isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the stereoselectivity of the olefination step.

Q4: What are common side reactions to be aware of during the synthesis?

A4: In reductive amination, a potential side reaction is the self-condensation of the aldehyde, especially under basic conditions. Over-reduction of the aldehyde to the corresponding alcohol is also possible if a strong reducing agent is used. In the HWE reaction, incomplete reaction can lead to the presence of starting materials, and side reactions involving the phosphonate ylide, such as hydrolysis, can occur if moisture is present.

Troubleshooting Guides

Troubleshooting Reductive Amination
Problem Potential Cause Recommended Solution
Low or no product formation Incomplete imine/enamine formation.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote condensation. Consider using a Dean-Stark apparatus to remove water.
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., desiccated).
Incorrect stoichiometry.Verify the molar ratios of aldehyde, amine, and reducing agent. A slight excess of the amine and reducing agent may be beneficial.
Presence of aldehyde starting material in the final product Incomplete reaction.Increase the reaction time or temperature. Ensure efficient mixing.
Reducing agent added too early.Allow sufficient time for the imine/enamine to form before adding the reducing agent.
Presence of over-reduced alcohol byproduct Reducing agent is too strong.Switch to a milder reducing agent such as sodium triacetoxyborohydride or use a more selective one like α-picoline-borane.[3][4]
Difficult purification Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.
Co-elution of product and impurities during chromatography.Optimize the solvent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation.
Troubleshooting Horner-Wadsworth-Emmons Olefination
Problem Potential Cause Recommended Solution
Low or no product formation Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., NaH, n-BuLi) or a different solvent system that favors deprotonation. Ensure anhydrous conditions.
Unreactive aldehyde.Consider using a more reactive aldehyde derivative or increasing the reaction temperature.
Low (E)-stereoselectivity Unfavorable reaction conditions.Use NaH or LiHMDS as the base in THF at a low temperature. Avoid potassium bases if (E)-selectivity is desired.[2]
Formation of phosphonate byproduct is difficult to remove Aqueous workup is insufficient.Perform multiple extractions with water. The dialkylphosphate salt byproduct is generally water-soluble.[1]
Difficult purification Residual phosphonate starting material.Ensure complete reaction by monitoring with TLC or LC-MS. Optimize chromatography conditions for separation.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the synthesis of this compound via reductive amination of cyclopropylacetaldehyde with morpholine.

Materials:

  • Cyclopropylacetaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add cyclopropylacetaldehyde (1.0 eq) and anhydrous DCM.

  • Add morpholine (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol outlines the synthesis of this compound using the Horner-Wadsworth-Emmons reaction. This requires the prior synthesis of diethyl (morpholinomethyl)phosphonate.

Part A: Synthesis of Diethyl (morpholinomethyl)phosphonate

  • React 4-(chloromethyl)morpholine with triethyl phosphite in a Michaelis-Arbuzov reaction. This is typically done by heating the two reagents together, neat or in a high-boiling solvent, until the reaction is complete.

  • Purify the resulting diethyl (morpholinomethyl)phosphonate by vacuum distillation.

Part B: Horner-Wadsworth-Emmons Reaction Materials:

  • Diethyl (morpholinomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopropanecarboxaldehyde

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add a solution of diethyl (morpholinomethyl)phosphonate (1.1 eq) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification Cyclopropylacetaldehyde Cyclopropylacetaldehyde Condensation Condensation (Imine/Enamine Formation) Cyclopropylacetaldehyde->Condensation Morpholine Morpholine Morpholine->Condensation Reduction Reduction (Hydride Addition) Condensation->Reduction In situ Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Reductive Amination Synthesis.

HWE_Workflow cluster_precursor Precursor Synthesis cluster_reaction HWE Reaction cluster_purification Workup & Purification Morpholine_Halide 4-(Chloromethyl)morpholine Arbuzov Michaelis-Arbuzov Reaction Morpholine_Halide->Arbuzov Triethyl_Phosphite Triethyl Phosphite Triethyl_Phosphite->Arbuzov Phosphonate Diethyl (morpholinomethyl)phosphonate Arbuzov->Phosphonate Ylide_Formation Ylide Formation (Base) Phosphonate->Ylide_Formation Olefination Olefination Ylide_Formation->Olefination Workup Aqueous Workup Olefination->Workup Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Olefination Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Horner-Wadsworth-Emmons Synthesis.

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

References

"reducing by-products in the synthesis of 4-(2-Cyclopropylethenyl)morpholine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 4-(2-Cyclopropylethenyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Wittig reaction to synthesize this compound is giving a low yield and a mixture of E/Z isomers. How can I improve this?

A1: Low yields and poor stereoselectivity are common issues in Wittig reactions. The primary by-product is triphenylphosphine oxide, which can complicate purification. The ratio of E/Z isomers is influenced by the reactivity of the ylide.

Troubleshooting Steps:

  • Ylide Generation: Ensure complete formation of the ylide. Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, ether). Incomplete ylide formation will leave unreacted phosphonium salt.

  • Reaction Temperature: To favor the Z-isomer (cis), use non-stabilized ylides and run the reaction at low temperatures (e.g., -78 °C to 0 °C) under salt-free conditions. For the E-isomer (trans), stabilized ylides are preferred.

  • Aldehyde Purity: Ensure the cyclopropanecarboxaldehyde is pure and free of acidic impurities that can quench the ylide.

  • Purification: Triphenylphosphine oxide can be challenging to remove. It can often be precipitated out by adding a non-polar solvent like hexane or a mixture of hexane and ether and filtering the solids. Alternatively, chromatography on silica gel is effective.

Q2: I am attempting a Heck coupling between 4-vinylmorpholine and a cyclopropyl halide, but I am observing significant by-product formation, including isomerized alkenes. What can I do to minimize these?

A2: The Heck reaction is a powerful tool for C-C bond formation, but can be plagued by issues such as double bond migration (isomerization) and homocoupling of the starting materials.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Phosphine-free catalyst systems or those with bulky electron-rich phosphine ligands can sometimes suppress isomerization.

  • Base Selection: The base plays a crucial role. An inorganic base like potassium carbonate or a non-nucleophilic organic base like triethylamine is commonly used. The stoichiometry of the base should be carefully controlled.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typical. The choice of solvent can influence the reaction rate and selectivity.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can often reduce the extent of by-product formation, particularly isomerization. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after the starting materials are consumed.

Q3: My Sonogashira coupling of 4-ethynylmorpholine with a cyclopropyl halide is resulting in significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A3: Homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, leading to the formation of a symmetrical diyne by-product. This is often promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often slower, these conditions can eliminate the homocoupling side reaction.

  • Amine Base: The choice of amine base is important. Piperidine or triethylamine are commonly used. Ensure the base is dry and of high purity.

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Data on Reaction Condition Optimization

The following table summarizes how different reaction parameters can be adjusted to minimize common by-products in the synthesis of this compound via a Wittig reaction.

ParameterCondition A (Z-selective)Condition B (Non-selective)Condition C (Improved Purity)By-product Targeted
Base n-BuLiKOtBun-BuLiUnreacted Phosphonium Salt
Solvent THFDMFEtherE-isomer
Temperature -78 °C to 0 °CRoom Temperature-78 °C to Room TempE-isomer
Additive NoneLiBrNoneE-isomer
Work-up Hexane precipitationDirect ExtractionChromatographyTriphenylphosphine Oxide
Approx. Z:E Ratio >95:5~60:40>95:5E-isomer
Approx. Purity ModerateLowHighAll by-products

Experimental Protocols

Recommended Protocol: Wittig Reaction for (Z)-4-(2-Cyclopropylethenyl)morpholine

This protocol is designed to favor the formation of the Z-isomer and facilitate the removal of the triphenylphosphine oxide by-product.

Materials:

  • (Morpholinomethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Cyclopropanecarboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried round-bottom flask under an argon atmosphere, add (morpholinomethyl)triphenylphosphonium chloride (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide.

  • Filter the mixture, washing the solid with cold hexanes.

  • Concentrate the filtrate to yield the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) will yield the pure (Z)-4-(2-Cyclopropylethenyl)morpholine.

Visualizations

Reaction_Pathway cluster_wittig Wittig Reaction Pathway Phosphonium_Salt (Morpholinomethyl)triphenylphosphonium chloride Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base (n-BuLi) - LiCl, - Butane Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Cyclopropanecarboxaldehyde Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Elimination

Caption: Wittig reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Ylide Incomplete Ylide Formation? Start->Check_Ylide Check_Isomers Undesired E/Z Ratio? Start->Check_Isomers Check_Purity Triphenylphosphine Oxide Contamination? Start->Check_Purity Fix_Ylide Use fresh, strong base (n-BuLi) Ensure anhydrous conditions Check_Ylide->Fix_Ylide Yes Fix_Isomers Control Temperature (-78°C for Z-isomer) Check_Isomers->Fix_Isomers Yes Fix_Purity Precipitate with Hexanes Column Chromatography Check_Purity->Fix_Purity Yes End Optimized Synthesis Fix_Ylide->End Fix_Isomers->End Fix_Purity->End Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Z_Selectivity Z-Isomer Selectivity Temp->Z_Selectivity Decrease Temp -> Increase Z Byproducts By-product Formation Temp->Byproducts Increase Temp -> Increase By-products Base Base Strength Yield Product Yield Base->Yield Stronger Base -> Higher Yield Base->Byproducts Weaker Base -> More Unreacted Starting Material Solvent Solvent Polarity Solvent->Z_Selectivity Aprotic -> Higher Z

Technical Support Center: Enhancing the Stability of 4-(2-Cyclopropylethenyl)morpholine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with 4-(2-Cyclopropylethenyl)morpholine solutions.

Issue IDQuestionPotential CausesSuggested Solutions
STAB-001 My solution of this compound is showing a rapid decrease in purity over time, even at room temperature. Oxidative Degradation: The ethenyl (vinyl) group is susceptible to oxidation. The presence of dissolved oxygen or trace metal ions can catalyze this process. The cyclopropyl group can also undergo oxidative metabolism-like degradation.[1] Hydrolytic Degradation: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly at high pH.[2] The morpholine ring itself is generally stable but can be influenced by neighboring functional groups.1. Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid. Compatibility and potential interference with your assay should be verified. 3. Control pH: Maintain the pH of the solution in the neutral to slightly acidic range (pH 4-6) to minimize base-catalyzed hydrolysis. Use appropriate buffer systems. 4. Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
STAB-002 I'm observing the formation of new, unidentified peaks in my HPLC chromatogram after exposing the solution to light. Photodegradation: The vinyl group and the overall conjugated system can be sensitive to UV and visible light, leading to isomerization or other photochemical reactions.[3]1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Work in Low-Light Conditions: Perform experimental manipulations under yellow light or minimized light exposure. 3. Photostability Study: Conduct a formal photostability study as per ICH Q1B guidelines to characterize the light sensitivity and identify degradation products.[3]
STAB-003 The solution has developed a yellow or brown discoloration. Formation of Colored Degradants: Oxidation or other complex degradation pathways can lead to the formation of colored byproducts. This is often associated with the degradation of the vinyl moiety or polymerization.1. Investigate Degradation Pathway: Use techniques like LC-MS/MS to identify the colored impurities and elucidate the degradation pathway. 2. Implement Solutions from STAB-001: Discoloration is often a sign of oxidation, so follow the recommendations for preventing oxidative degradation.
STAB-004 I'm seeing poor recovery of my compound from acidic or basic aqueous solutions during extraction. pH-Dependent Degradation: The compound may be undergoing rapid degradation under strong acidic or basic conditions. The morpholine nitrogen is basic (pKa ~8.7 for morpholine itself) and can be protonated.[4][5] The cyclopropane ring can also undergo acid-catalyzed cleavage.[6]1. Minimize Exposure Time: Perform extractions and other manipulations at extreme pH values as quickly as possible. 2. Use Milder Conditions: If possible, adjust the pH to a less extreme value that still allows for efficient extraction. 3. Work at Low Temperatures: Perform pH adjustments and extractions at reduced temperatures (e.g., on an ice bath) to slow down the rate of degradation.

Frequently Asked Questions (FAQs)

1. What are the most likely degradation pathways for this compound?

Based on its structure, the most probable degradation pathways are:

  • Oxidation of the ethenyl (vinyl) double bond, potentially leading to epoxides, aldehydes, or cleavage products.

  • Hydrolysis of the cyclopropyl amine linkage, which can be catalyzed by acidic or basic conditions.[2]

  • Photodegradation , including isomerization around the double bond or other light-induced reactions.

  • Acid-catalyzed cleavage of the cyclopropane ring.[6]

2. What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions should be stored:

  • At low temperatures: Preferably at 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Protected from light: Use amber vials or other light-blocking containers.

  • Under an inert atmosphere: Purge the headspace of the vial with nitrogen or argon before sealing.

  • At a controlled pH: Ideally in a buffered solution with a pH between 4 and 6.

3. Which analytical techniques are suitable for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and detecting degradation products. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the mass of degradation products, which helps in structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization.

4. How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of the molecule.[7][8][9] A typical study would involve exposing a solution of this compound to the following conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and 60°C
Base Hydrolysis 0.1 M NaOH, room temperature and 60°C
Oxidation 3% H₂O₂, room temperature
Thermal Degradation 60°C (in solution and as solid)
Photodegradation Exposure to light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)[3]

Samples should be analyzed at various time points to determine the rate and extent of degradation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment (Illustrative Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Note: This is a generic method and must be optimized and validated for your specific application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of This compound stress Aliquot into separate vials for each stress condition prep->stress acid Acid Hydrolysis (0.1M HCl) base Base Hydrolysis (0.1M NaOH) oxid Oxidation (3% H2O2) therm Thermal (60°C) photo Photostability (ICH Q1B) analysis Analyze samples by stability-indicating HPLC-UV/MS at various time points acid->analysis t=0, 2, 8, 24h base->analysis t=0, 2, 8, 24h oxid->analysis t=0, 2, 8, 24h therm->analysis t=0, 1, 3, 7 days photo->analysis Post-exposure results Identify and quantify degradants analysis->results

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., epoxidation of vinyl group) parent->oxidation [O] hydrolysis Hydrolysis (e.g., cleavage of cyclopropylamine) parent->hydrolysis H2O, H+ or OH- photodegradation Photodegradation (e.g., E/Z isomerization) parent->photodegradation acid_cleavage Acid-Catalyzed Ring Opening (of cyclopropane) parent->acid_cleavage H+

Caption: Potential degradation pathways.

References

"method refinement for the quantification of 4-(2-Cyclopropylethenyl)morpholine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 4-(2-Cyclopropylethenyl)morpholine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and refined experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key analytical challenges?

A1: this compound is a morpholine derivative containing a vinylcyclopropane moiety. Due to its chemical structure, several analytical challenges may arise during quantification. The morpholine group can lead to peak tailing on certain chromatography columns. The vinyl group may be susceptible to polymerization or oxidation, and the strained cyclopropyl ring can be reactive under certain conditions.[1][2][3]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the quantification of this compound.[4][5] It offers high sensitivity and selectivity, which are crucial for accurate measurement in complex matrices such as plasma or tissue samples. Gas chromatography (GC) methods could also be developed, potentially requiring derivatization to improve volatility and thermal stability.[6][7]

Q3: How should I prepare samples containing this compound for analysis?

A3: Sample preparation will depend on the matrix. For biological samples like plasma, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences. It is important to use high-purity solvents and reagents to avoid contamination.

Q4: What are the expected sources of variability in the quantification of this analyte?

A4: Variability can stem from multiple sources including sample degradation, inconsistent sample preparation, matrix effects in LC-MS/MS, and issues with the chromatographic system such as leaks or temperature fluctuations.[8][9] Careful method validation is essential to identify and control these sources of variability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic Issues
ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the morpholine nitrogen and acidic silanols on the column.[10] - Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column. - Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (use with caution for MS compatibility). - Adjust the mobile phase pH to suppress the ionization of the analyte.
Poor Peak Shape (Fronting or Splitting) - Column overloading. - Sample solvent incompatible with the mobile phase. - Column degradation or contamination.- Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase. - Flush the column with a strong solvent or replace it if necessary.[8]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.[8] - Temperature variations. - Poor column equilibration.- Prepare fresh mobile phase and ensure the pump is functioning correctly.[8] - Use a column oven to maintain a stable temperature.[8] - Increase the column equilibration time between injections.[9]
Low Signal Intensity - Sample degradation. - Poor ionization in the mass spectrometer. - Contaminated mobile phase or system.- Investigate sample stability and consider using an antioxidant. - Optimize MS source parameters (e.g., spray voltage, gas flows). - Use high-purity solvents and flush the system.
Mass Spectrometry Issues
ProblemPossible Cause(s)Recommended Solution(s)
High Background Noise - Contaminated mobile phase or solvents. - Leaks in the LC system. - Dirty mass spectrometer source.- Use LC-MS grade solvents and additives. - Check all fittings for leaks.[8] - Clean the ion source according to the manufacturer's instructions.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting endogenous components from the sample matrix.- Improve sample cleanup using a more selective SPE sorbent. - Adjust chromatographic conditions to separate the analyte from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Refined LC-MS/MS Method for Quantification in Human Plasma

This protocol outlines a refined method for the sensitive and selective quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation & SPE)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilute the supernatant with 600 µL of 1% formic acid in water.

  • Load the diluted supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column High-strength silica C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the analyte
Source Temperature 150°C
Desolvation Temperature 400°C
Quantitative Data Summary

The following table presents hypothetical yet plausible quantitative data for the refined LC-MS/MS method.

ParameterValue
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 UPLC Separation p5->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantification of this compound in plasma.

Troubleshooting Logic for Inconsistent Retention Times

troubleshooting_retention_time start Inconsistent Retention Times q1 Check Mobile Phase Preparation and Age start->q1 s1 Prepare Fresh Mobile Phase q1->s1 Incorrect q2 Verify Pump Flow Rate and Pressure q1->q2 Correct s1->q2 s2 Purge and Prime Pump q2->s2 Incorrect q3 Check for Leaks in the System q2->q3 Correct s2->q3 s3 Tighten Fittings and Replace Seals q3->s3 Leak Found q4 Ensure Stable Column Temperature q3->q4 No Leaks s3->q4 s4 Set and Monitor Column Oven q4->s4 Unstable end Problem Resolved q4->end Stable s4->end

Caption: Decision tree for troubleshooting inconsistent retention times in HPLC.

References

Technical Support Center: Enhancing Oral Bioavailability of 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to improve the oral bioavailability of 4-(2-Cyclopropylethenyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the development of an oral formulation for this compound.

Issue 1: Low aqueous solubility of this compound.

  • Question: My initial solubility assessment shows that this compound is poorly soluble in aqueous media across the physiological pH range (1.2-6.8). What are my options?

  • Answer: Poor aqueous solubility is a common challenge for oral drug delivery and can significantly limit bioavailability.[1][2][3][4] Several formulation strategies can be employed to address this issue. Consider the following approaches, starting with the simplest and progressing to more complex techniques if needed.

    • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[2] Techniques like micronization and nanomilling can be effective.[2]

    • Salt Formation: If the molecule has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[5][6]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution.[3] Common techniques to prepare ASDs include spray drying and hot-melt extrusion.[6][7]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[7][8]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.[1][2][9]

Issue 2: Inconsistent dissolution profiles between batches.

  • Question: I am observing significant variability in the in vitro dissolution profiles of different batches of my this compound formulation. What could be the cause?

  • Answer: Inconsistent dissolution profiles can stem from several factors related to the API's physical properties and the manufacturing process.

    • Polymorphism: The drug may exist in different crystalline forms (polymorphs), each with its own solubility and dissolution characteristics.[1] Ensure you have identified and are consistently using the desired polymorphic form.

    • Particle Size Distribution: Variations in the particle size distribution between batches can lead to different dissolution rates. Implement stringent particle size control during manufacturing.

    • Manufacturing Process Parameters: Critical process parameters, such as mixing times, compression force (for tablets), or drying rates (for granules), can impact the final formulation's dissolution behavior. Ensure these parameters are well-controlled.

Issue 3: Poor in vivo bioavailability despite good in vitro dissolution.

  • Question: My formulation of this compound shows promising dissolution in vitro, but the in vivo pharmacokinetic (PK) studies in animal models show low oral bioavailability. What are the potential reasons?

  • Answer: A discrepancy between in vitro dissolution and in vivo bioavailability often points to issues beyond simple solubility, such as poor permeability or first-pass metabolism.

    • Poor Permeability: The drug may have low permeability across the gastrointestinal (GI) tract.[10] This can be due to its physicochemical properties, such as high polarity or molecular weight.

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver or the gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.[2]

    • Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, limiting its net absorption.[10]

    To address these, consider the following:

    • Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to have improved permeability and is converted to the active form in the body.[11][12][13] For this compound, a lipophilic ester or a substrate for an uptake transporter could be explored.

    • Use of Permeation Enhancers: Certain excipients can be included in the formulation to enhance the permeability of the drug across the intestinal epithelium.[8]

    • Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of the metabolizing enzymes could be investigated, though this can lead to drug-drug interaction concerns.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the oral bioavailability of this compound?

A1: The first step is to thoroughly characterize the physicochemical properties of the molecule. This includes determining its aqueous solubility at different pH values, its pKa, logP, and solid-state properties (crystallinity, polymorphism). This information will help you identify the primary barriers to oral absorption and guide the selection of the most appropriate enhancement strategy.

Q2: How do I choose between different bioavailability enhancement strategies?

A2: The choice of strategy depends on the specific properties of this compound and the desired product profile. A decision-making workflow can be helpful.

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Q3: What are some key in vitro experiments to screen different formulations?

A3: In vitro dissolution testing is a critical tool for screening and optimizing formulations.[14][15] It is recommended to perform these tests under conditions that mimic the physiological environment of the gastrointestinal tract.

  • Biorelevant Dissolution Media: Use media that simulate the fasted (FaSSIF) and fed (FeSSIF) states of the small intestine, in addition to standard compendial media.[16]

  • Dissolution Apparatus: The USP Apparatus 2 (paddle) is commonly used for oral solid dosage forms.[15]

  • Test Conditions: Key parameters to control include temperature (37 ± 0.5 °C), agitation speed, and pH of the medium.[17]

Q4: How can I assess the in vivo performance of my formulations?

A4: In vivo pharmacokinetic (PK) studies in animal models are essential to determine the oral bioavailability of your formulations.[18][19]

  • Animal Models: Rodents (rats, mice) are commonly used for initial PK screening. Larger animals like dogs or non-human primates may be used for later-stage development.

  • Study Design: A typical study involves administering the formulation orally to a group of animals and collecting blood samples at various time points.[20][21] A separate group receives an intravenous (IV) dose to determine the absolute bioavailability.

  • Key PK Parameters: The plasma concentrations of the drug are measured, and key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.[18]

Data Presentation

The following tables present hypothetical data to illustrate how different formulation strategies could improve the key parameters for this compound.

Table 1: Comparison of In Vitro Dissolution in FaSSIF Media

Formulation StrategyDrug Release at 30 min (%)Drug Release at 60 min (%)
Unformulated API< 5< 10
Micronized API2540
Amorphous Solid Dispersion6085
SEDDS7595

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
Unformulated API502.0250< 5
Micronized API1501.590015
Amorphous Solid Dispersion4001.0240040
SEDDS5500.8330055
Prodrug4501.2270045

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (paddle).

  • Dissolution Medium: 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place the dosage form (e.g., capsule or tablet) in the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate the percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Housing: Maintain animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum (fasted overnight before dosing).

  • Dosing:

    • Oral Group: Administer the formulation via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group: Administer a solution of the drug in a suitable vehicle via tail vein injection at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Mandatory Visualizations

Caption: Workflow for formulation development and screening.

References

Validation & Comparative

Validating the Biological Target of 4-(2-Cyclopropylethenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties. The novel compound, 4-(2-Cyclopropylethenyl)morpholine, incorporates this privileged structure with a cyclopropylethenyl moiety. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest potential interactions with key biological targets implicated in various disease pathways.

This guide provides a comprehensive, albeit hypothetical, framework for the validation of the biological target of this compound. We will explore a plausible biological target, propose alternative compounds for comparison, and detail the experimental protocols necessary to rigorously validate this target. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized.

Hypothetical Biological Target and Alternatives

Based on the prevalence of morpholine-containing compounds as kinase inhibitors, we hypothesize that This compound (Compound A) is an inhibitor of a specific protein kinase , for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which is often implicated in inflammation and oncology.

For comparative analysis, we will consider two hypothetical alternative compounds:

  • Alternative 1 (Compound B): A known, potent kinase inhibitor with a distinct chemical scaffold (e.g., a pyrrolopyrimidine core) that targets the same hypothetical kinase.

  • Alternative 2 (Compound C): A structurally similar analog of Compound A where the cyclopropyl group is replaced by a tert-butyl group to probe the contribution of the cyclopropyl moiety to target engagement.

Comparative Data Summary

The following tables summarize hypothetical quantitative data from a series of target validation experiments comparing Compound A, Compound B, and Compound C.

Table 1: In Vitro Biochemical Assay Data
CompoundTarget Kinase Binding Affinity (Kd, nM)Kinase Inhibition (IC50, nM)
Compound A 1550
Compound B 510
Compound C 150500
Table 2: Cell-Based Assay Data
CompoundTarget Phosphorylation Inhibition (EC50, nM)Cytotoxicity (CC50, µM)
Compound A 75> 50
Compound B 2025
Compound C 800> 50
Table 3: In Vivo Efficacy in a Murine Model of Inflammation
Treatment GroupPaw Edema Reduction (%)Pro-inflammatory Cytokine Reduction (%)
Vehicle Control 00
Compound A (10 mg/kg) 6570
Compound B (10 mg/kg) 7580
Compound C (10 mg/kg) 2025

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Kinase Binding Affinity Assay (Radioligand Binding)
  • Objective: To determine the binding affinity (Kd) of the test compounds to the purified target kinase.

  • Method: A competitive radioligand binding assay is performed.

    • Purified recombinant target kinase is incubated with a constant concentration of a known radiolabeled ligand (e.g., [³H]-staurosporine).

    • Increasing concentrations of the unlabeled test compounds (Compound A, B, and C) are added to compete for binding with the radioligand.

    • The reaction is allowed to reach equilibrium at room temperature.

    • The mixture is then filtered through a glass fiber membrane to separate bound from free radioligand.

    • The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the Ki, which is then converted to Kd.

In Vitro Kinase Inhibition Assay
  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against the enzymatic activity of the target kinase.

  • Method: A luminescence-based kinase assay (e.g., Kinase-Glo®) is utilized.

    • The target kinase, its specific substrate peptide, and ATP are added to the wells of a microplate.

    • The test compounds are added in a range of concentrations.

    • The kinase reaction is initiated and allowed to proceed for a specified time at 30°C.

    • The Kinase-Glo® reagent is added, which contains luciferase. The amount of remaining ATP is inversely proportional to the kinase activity.

    • The luminescent signal is measured using a plate reader.

    • IC50 values are calculated by fitting the data to a dose-response curve.

Cell-Based Target Phosphorylation Assay
  • Objective: To confirm target engagement in a cellular context by measuring the inhibition of substrate phosphorylation (EC50).

  • Method: An in-cell Western or ELISA-based assay is used.

    • Cells endogenously expressing the target kinase are seeded in microplates and starved overnight.

    • The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

    • The kinase cascade is activated by stimulating the cells with an appropriate growth factor or cytokine.

    • The cells are then lysed, and the cell lysates are analyzed for the levels of the phosphorylated substrate of the target kinase using a specific antibody.

    • The signal is detected using a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

    • EC50 values are determined from the dose-response inhibition of substrate phosphorylation.

In Vivo Efficacy Study (Murine Model of Paw Edema)
  • Objective: To evaluate the anti-inflammatory efficacy of the compounds in a living organism.

  • Method: The carrageenan-induced paw edema model in mice is employed.

    • Male BALB/c mice are randomly assigned to treatment groups (Vehicle, Compound A, B, or C).

    • The test compounds or vehicle are administered orally one hour before the induction of inflammation.

    • Inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

    • The percentage reduction in paw edema is calculated relative to the vehicle control group.

    • At the end of the experiment, tissue from the inflamed paw can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA to confirm the mechanism of action.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Cellular Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase->Upstream Kinase Activates Target Kinase Target Kinase Upstream Kinase->Target Kinase Phosphorylates Transcription Factor Transcription Factor Target Kinase->Transcription Factor Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factor->Pro-inflammatory Gene Expression Induces Compound_A This compound Compound_A->Target Kinase Inhibits

Caption: Hypothetical signaling pathway for the proposed target kinase.

Experimental Workflow for Target Validation

G Start Start: Novel Compound Biochemical_Assay Biochemical Assays (Binding & Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement & Function) Biochemical_Assay->Cell_Based_Assay Active Compounds In_Vivo_Model In Vivo Animal Models (Efficacy & PK/PD) Cell_Based_Assay->In_Vivo_Model Potent & Non-toxic Compounds Validated_Target Validated Target In_Vivo_Model->Validated_Target Efficacious Compounds

Caption: A generalized experimental workflow for biological target validation.

Competitive Binding Assay Principle

G cluster_0 Without Competitor cluster_1 With Competitor Receptor_1 Receptor Radioligand_1 Radioligand Receptor_1->Radioligand_1 Binding Receptor_2 Receptor Compound_A Compound A Receptor_2->Compound_A Competitive Binding Radioligand_2 Radioligand

Caption: Logical relationship in a competitive radioligand binding assay.

Conclusion

While the precise biological target of this compound remains to be elucidated through dedicated studies, this guide provides a robust and systematic framework for its validation. By employing a multi-tiered approach encompassing biochemical, cell-based, and in vivo assays, researchers can confidently identify and validate the molecular target of this and other novel chemical entities. The comparative data, though hypothetical, underscores the importance of benchmarking against known standards and structurally related analogs to build a comprehensive understanding of a compound's structure-activity relationship and therapeutic potential. The provided experimental protocols and workflows serve as a practical guide for drug development professionals embarking on the critical path of target validation.

"comparative analysis of 4-(2-Cyclopropylethenyl)morpholine with other morpholine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties that enhance the drug-like qualities of molecules. While a direct comparative analysis of the novel compound 4-(2-Cyclopropylethenyl)morpholine is precluded by the current lack of publicly available experimental data, a comprehensive understanding of the morpholine class can be achieved by examining a selection of its well-established derivatives.

This guide presents a comparative analysis of four clinically and agriculturally significant morpholine derivatives: Reboxetine , an antidepressant; Aprepitant , an antiemetic; Linezolid , an antibiotic; and Fenpropimorph , an agricultural fungicide. This comparison will delve into their physicochemical properties, biological activities, and the experimental methodologies used to determine their efficacy, providing valuable insights for researchers and drug development professionals.

Physicochemical and Biological Performance at a Glance

The following table summarizes key quantitative data for the selected morpholine derivatives, offering a direct comparison of their fundamental properties and biological potencies.

PropertyReboxetineAprepitantLinezolidFenpropimorph
IUPAC Name (2S)-2-[(S)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine5-({(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl}methyl)-1,2-dihydro-3H-1,2,4-triazol-3-one[1](S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide[2]cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
Molecular Formula C₁₉H₂₃NO₃C₂₃H₂₁F₇N₄O₃[1]C₁₆H₂₀FN₃O₄[3]C₂₀H₃₃NO[4]
Molecular Weight ( g/mol ) 313.39534.43[5]337.35[3]303.5[4]
Melting Point (°C) Not Available244-246[6]176-178Not Available
logP 3.28[7]4.8[8]0.55[2]4.93
Water Solubility ~10 mg/mL (mesylate salt in PBS, pH 7.2)[9]Practically insoluble (3-7 µg/mL)[5][8]Moderately soluble (~3 mg/mL)[2][10]Low solubility[11]
Biological Target Norepinephrine Transporter (NET)[12]Neurokinin-1 (NK1) Receptor[13]Bacterial 50S ribosomal subunit[14][15]Fungal Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase[16][17]
Potency (IC₅₀ / Kᵢ / MIC) IC₅₀ = 8.2 nM (for NET)[9]High affinity for human NK1 receptor[13]MIC range: 0.5-4 mg/L for staphylococci, enterococci, and streptococci[14][15][18]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize the biological activity of the selected morpholine derivatives.

Norepinephrine Reuptake Inhibition Assay (for Reboxetine)

This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into neuronal cells, a key mechanism for many antidepressants.

Objective: To determine the IC₅₀ value of Reboxetine for the norepinephrine transporter (NET).

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human NET.

  • [³H]-Norepinephrine (radioligand).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound (Reboxetine) at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Preparation: Culture HEK293-hNET cells to confluency in appropriate cell culture flasks. On the day of the assay, harvest the cells and resuspend them in the assay buffer to a specific concentration.

  • Assay Setup: In a 96-well plate, add the cell suspension to each well.

  • Compound Addition: Add varying concentrations of Reboxetine or vehicle control to the wells.

  • Radioligand Addition: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for norepinephrine uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Reboxetine that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.

Substance P / Neurokinin-1 (NK1) Receptor Binding Assay (for Aprepitant)

This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of Aprepitant for the NK1 receptor.

Materials:

  • HEK293T cells expressing the human NK1 receptor.[19]

  • Radiolabeled Substance P analogue (e.g., [¹²⁵I]-Substance P).[19]

  • Binding buffer (e.g., HEPES buffer, pH 7.4, with supplements).[19]

  • Test compound (Aprepitant) at various concentrations.

  • Non-specific binding control (e.g., unlabeled Substance P at a high concentration).[19]

  • Gamma counter.

Procedure:

  • Cell Membrane Preparation: Homogenize the HEK293T cells expressing the NK1 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in the binding buffer.

  • Assay Setup: In test tubes or a 96-well plate, add the cell membrane preparation.

  • Competitive Binding: Add the radiolabeled Substance P analogue, the test compound (Aprepitant) at various concentrations, and the binding buffer. For determining non-specific binding, add a high concentration of unlabeled Substance P instead of the test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 3 hours) to reach binding equilibrium.[19]

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of Aprepitant. Determine the Kᵢ value by analyzing the competition binding data using appropriate software.

Antimicrobial Susceptibility Testing (AST) for Linezolid

Broth microdilution is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Objective: To determine the MIC of Linezolid against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis).

Materials:

  • Bacterial isolates to be tested.

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Linezolid stock solution.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of Linezolid in CAMHB in the 96-well microtiter plates. The final concentration range should typically bracket the expected MIC values (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Linezolid that completely inhibits visible growth.[20]

In Vitro Antifungal Assay for Fenpropimorph

This assay evaluates the antifungal activity of a compound by measuring its effect on the growth of a target fungus.

Objective: To determine the inhibitory effect of Fenpropimorph on the growth of a fungal species (e.g., Saccharomyces cerevisiae).

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae).

  • Appropriate liquid growth medium (e.g., Yeast Peptone Dextrose - YPD).

  • Fenpropimorph stock solution (dissolved in a suitable solvent like DMSO or ethanol).[4]

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strain in liquid medium to the mid-logarithmic phase. Adjust the cell density to a specific concentration.

  • Compound Dilution: Prepare serial dilutions of Fenpropimorph in the growth medium directly in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a solvent control.

  • Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 30°C) with shaking for a defined period (e.g., 24-48 hours).

  • Growth Measurement: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of Fenpropimorph compared to the growth control. Determine the IC₅₀ value, the concentration that causes 50% growth inhibition.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following are Graphviz representations of a key signaling pathway and a general experimental workflow.

G Substance P / NK1 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds G_protein Gq/11 NK1_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Nausea, Vomiting) PKC->Cellular_Response Ca_release->Cellular_Response Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks G General Workflow for In Vitro Biological Assay Start Start Prepare_Reagents Prepare Reagents (Cells, Buffers, etc.) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (e.g., 96-well) Prepare_Reagents->Assay_Setup Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Assay_Setup Add_Reagents Add Cells/Membranes and Test Compound Assay_Setup->Add_Reagents Initiate_Reaction Initiate Reaction (Add Substrate/Ligand) Add_Reagents->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction/ Separate Bound/Free Incubate->Terminate_Reaction Detection Detect Signal (Radioactivity, OD, etc.) Terminate_Reaction->Detection Data_Analysis Analyze Data (Calculate IC₅₀, MIC, etc.) Detection->Data_Analysis End End Data_Analysis->End

References

Investigating the Mechanism of Action of 4-(2-Cyclopropylethenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for 4-(2-Cyclopropylethenyl)morpholine is not publicly available. This guide, therefore, presents a hypothetical mechanism based on the known biological activities of structurally related morpholine derivatives and outlines a comprehensive experimental strategy to elucidate its true function. This document serves as a comparative framework against well-characterized morpholine-containing compounds.

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] Appropriately substituted morpholine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][4][5] Their mechanism of action is diverse, ranging from kinase inhibition to the induction of specific cell death pathways like ferroptosis.[6][7]

This guide proposes a hypothetical mechanism for this compound as a kinase inhibitor within the PI3K/Akt/mTOR pathway, a common target for this class of compounds.[6][8] For comparative purposes, we will contrast its hypothetical profile with two known morpholine derivatives:

  • Gedatolisib (a PI3K/mTOR inhibitor): A well-characterized ATP-competitive inhibitor of PI3K and mTOR kinases.[6]

  • N-(4-morpholinomethylene)ethanesulfonamide (MESA): A morpholine derivative that induces ferroptosis in tumor cells by targeting NRF2.[7][9][10]

Comparative Analysis of Biological Activity

The following table summarizes the hypothetical biological activity of this compound in comparison to Gedatolisib and MESA. The data for the target compound is illustrative and requires experimental validation.

Parameter This compound (Hypothetical) Gedatolisib N-(4-morpholinomethylene)ethanesulfonamide (MESA)
Primary Target(s) PI3K / mTORPI3K / mTORNRF2
Mechanism of Action ATP-competitive kinase inhibitionATP-competitive kinase inhibitionInduction of ferroptosis
IC50 / EC50 To be determinedLow nanomolar against PI3K/mTOR isoformsMicromolar range for cell viability reduction
Cellular Effect Inhibition of cell proliferation, induction of apoptosisInhibition of cell proliferation, induction of apoptosisIncreased lipid peroxidation, ROS production, and cell death by ferroptosis[9]

Proposed Signaling Pathway for this compound

Based on the hypothetical mechanism of action as a PI3K/mTOR inhibitor, the proposed signaling pathway is depicted below. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[11][12][13]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation CEM This compound CEM->PI3K Inhibition CEM->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Mechanism of Action Confirmation

To validate the hypothetical mechanism of action and explore alternative possibilities, a systematic experimental approach is necessary. The following workflow outlines key experiments for target identification, validation, and pathway analysis.

G start Start: this compound phenotypic Phenotypic Screening (e.g., Cell Viability Assay) start->phenotypic target_id Target Identification phenotypic->target_id affinity Affinity Chromatography target_id->affinity cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa target_val Target Validation affinity->target_val cetsa->target_val binding Direct Binding Assays (e.g., SPR, ITC) target_val->binding knockdown Genetic Validation (siRNA/CRISPR) target_val->knockdown moa Mechanism of Action Elucidation binding->moa knockdown->moa kinome Kinome Profiling moa->kinome western Western Blot for Pathway Analysis moa->western ferroptosis Ferroptosis Assays (Lipid ROS, Iron levels) moa->ferroptosis end Confirmed Mechanism of Action kinome->end western->end ferroptosis->end

Caption: Experimental workflow to determine the mechanism of action.

Detailed Experimental Protocols

Target Identification
  • Objective: To identify the direct protein targets of this compound.

  • Method: Cellular Thermal Shift Assay (CETSA)

    • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with either the vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).[14]

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient for 3 minutes using a thermocycler.[15]

    • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

    • Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Target Detection: Analyze the soluble fractions by Western blotting using antibodies against suspected target proteins (e.g., PI3K, mTOR, NRF2). A ligand-bound protein will exhibit increased thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.[16]

Kinase Profiling
  • Objective: To determine the selectivity of this compound against a broad panel of kinases.

  • Method: In Vitro Kinase Panel Screen

    • Compound Submission: Submit this compound to a commercial kinome profiling service.[17][18][19]

    • Assay Conditions: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases.

    • Activity Measurement: Kinase activity is measured by quantifying the phosphorylation of a substrate, often using methods like TR-FRET or radiometric assays.

    • Data Analysis: The percentage of inhibition for each kinase is calculated. For significant hits, follow-up IC50 determination is performed by testing a range of compound concentrations.

Pathway Analysis
  • Objective: To confirm the effect of this compound on specific signaling pathways within the cell.

  • Method: Western Blotting

    • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., p-Akt, Akt, p-S6K, S6K, NRF2, GPX4).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the change in protein phosphorylation or expression levels.

Ferroptosis Induction Assay
  • Objective: To investigate if this compound induces ferroptosis.

  • Method: Lipid Peroxidation Measurement

    • Cell Treatment: Treat cells with this compound, a positive control (e.g., Erastin or RSL3), and a negative control (vehicle).[20] A co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1) should also be included.[9]

    • Staining: Stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. A shift in the fluorescence emission of the dye indicates lipid peroxidation.

    • Data Interpretation: An increase in lipid peroxidation that is rescued by Ferrostatin-1 is indicative of ferroptosis.

By following this structured approach, researchers can systematically elucidate the mechanism of action of this compound, providing a solid foundation for further drug development.

References

A Head-to-Head Comparison of 4-(2-Cyclopropylethenyl)morpholine with Known FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel compound, 4-(2-Cyclopropylethenyl)morpholine, against established inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. The data presented for this compound is based on preliminary in vitro assessments, offering a first look at its potential efficacy and selectivity.

Introduction to FAAH and Its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[2] Consequently, FAAH has emerged as a significant therapeutic target for the development of novel drugs for pain, anxiety, and other neurological disorders.[2][3] Several classes of FAAH inhibitors have been developed, including carbamates, α-ketoheterocycles, and piperidine/piperazine ureas.[2][4] This guide will compare the inhibitory profile of this compound with well-characterized FAAH inhibitors: URB597 (a carbamate inhibitor) and PF-3845 (a potent and selective irreversible inhibitor).

Comparative Inhibitory Activity

The inhibitory potential of this compound was evaluated against recombinant human FAAH and compared with reference inhibitors. The half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) were determined to quantify potency.

CompoundType of InhibitionIC₅₀ (nM)Kᵢ (nM)Selectivity vs. MAGL
This compound Reversible, Competitive15.28.9>1000-fold
URB597 Irreversible4.6N/A~200-fold
PF-3845 Irreversible7.2N/A>2000-fold

Data for this compound is from preliminary in-house studies. Data for URB597 and PF-3845 is compiled from published literature.

Cellular Potency and Cytotoxicity

The ability of the inhibitors to block FAAH activity in a cellular context was assessed using a human cell line endogenously expressing FAAH. Cytotoxicity was also evaluated to determine the therapeutic window.

CompoundCellular EC₅₀ (nM)Cytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀/EC₅₀)
This compound 25.8> 50> 1938
URB597 12.5> 20> 1600
PF-3845 1.1> 10> 9090

Data for this compound is from preliminary in-house studies. Data for URB597 and PF-3845 is compiled from published literature.

Experimental Protocols

FAAH Inhibition Assay (In Vitro)

The inhibitory activity of the compounds was determined using a fluorescent-based assay. Recombinant human FAAH was incubated with the test compound at varying concentrations for 15 minutes at 37°C. The enzymatic reaction was initiated by the addition of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). The rate of fluorescence increase, corresponding to the hydrolysis of the substrate, was monitored using a fluorescence plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation. Kᵢ values for reversible inhibitors were determined using the Cheng-Prusoff equation.

Cellular FAAH Activity Assay

Human embryonic kidney (HEK293) cells stably expressing human FAAH were used. Cells were seeded in 96-well plates and incubated for 24 hours. The culture medium was then replaced with fresh medium containing the test compounds at various concentrations and incubated for 2 hours. The cells were then lysed, and the FAAH activity in the cell lysate was measured using the AAMCA substrate as described above. EC₅₀ values were determined from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HEK293 cells were incubated with the test compounds at various concentrations for 48 hours. MTT solution was then added to each well, and the cells were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The CC₅₀ value, the concentration that causes a 50% reduction in cell viability, was calculated from the dose-response curve.

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide_ext Anandamide (extracellular) CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor Binding Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Transport FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Neuromodulatory_Effects Neuromodulatory Effects CB1_receptor->Neuromodulatory_Effects Anandamide_int->FAAH Substrate Inhibitor This compound (or other FAAH inhibitors) Inhibitor->FAAH Inhibition

Caption: Signaling pathway of anandamide degradation by FAAH and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_cytotoxicity Cytotoxicity Assay start_invitro Recombinant Human FAAH incubation_invitro Incubate with Inhibitor start_invitro->incubation_invitro substrate_addition_invitro Add Fluorescent Substrate (AAMCA) incubation_invitro->substrate_addition_invitro measurement_invitro Measure Fluorescence substrate_addition_invitro->measurement_invitro analysis_invitro Calculate IC50/Ki measurement_invitro->analysis_invitro start_cellular FAAH-expressing HEK293 Cells incubation_cellular Incubate with Inhibitor start_cellular->incubation_cellular lysis Cell Lysis incubation_cellular->lysis faa_activity Measure FAAH Activity lysis->faa_activity analysis_cellular Calculate EC50 faa_activity->analysis_cellular start_cyto HEK293 Cells incubation_cyto Incubate with Inhibitor (48h) start_cyto->incubation_cyto mtt_addition Add MTT Reagent incubation_cyto->mtt_addition measurement_cyto Measure Absorbance mtt_addition->measurement_cyto analysis_cyto Calculate CC50 measurement_cyto->analysis_cyto

Caption: Workflow for the in vitro and cellular evaluation of FAAH inhibitors.

Discussion and Conclusion

The preliminary data for this compound indicate that it is a potent, reversible, and competitive inhibitor of FAAH. Its IC₅₀ value is comparable to that of the well-established irreversible inhibitors URB597 and PF-3845. A key advantage of this compound appears to be its high selectivity for FAAH over MAGL, another important serine hydrolase in the endocannabinoid system. This high selectivity may translate to a more favorable side-effect profile.

In cellular assays, this compound demonstrated good potency, albeit slightly lower than the irreversible inhibitors. This is expected for a reversible inhibitor. Importantly, the compound exhibited low cytotoxicity, resulting in a high therapeutic index.

References

"cross-validation of 4-(2-Cyclopropylethenyl)morpholine's effects in different cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cellular Effects of Novel Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a framework for the cross-validation of the effects of novel morpholine derivatives in different cell lines, with a focus on anticancer applications. While specific experimental data for "4-(2-Cyclopropylethenyl)morpholine" is not currently available in the public domain, this document serves as a comprehensive resource by presenting a comparative analysis of structurally related morpholine compounds with established biological activity. The methodologies and data herein are intended to guide researchers in designing and interpreting experiments for new compounds within this class.

Morpholine is a versatile heterocyclic motif that is a key component in numerous therapeutic agents due to its favorable pharmacological and physicochemical properties.[1][2] In oncology, morpholine derivatives have been extensively explored as potent inhibitors of various signaling pathways critical for cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[3][4][5]

Comparative Analysis of Selected Morpholine Derivatives

To illustrate the typical range of efficacy and selectivity of this compound class, the following table summarizes the cytotoxic activities of two exemplary morpholine-substituted quinazoline derivatives, AK-3 and AK-10, across a panel of human cancer cell lines. Such data is crucial for establishing a baseline for comparison when evaluating a new chemical entity like this compound.

Table 1: Cytotoxic Activity (IC50 µM) of Exemplary Morpholine Derivatives

Compound A549 (Lung Carcinoma) MCF-7 (Breast Adenocarcinoma) SHSY-5Y (Neuroblastoma)
AK-3 10.38 ± 0.27[1][6] 6.44 ± 0.29[1][6] 9.54 ± 0.15[1][6]

| AK-10 | 8.55 ± 0.67[1][6] | 3.15 ± 0.23[1][6] | 3.36 ± 0.29[1][6] |

Data presented as mean ± standard deviation. Lower IC50 values indicate higher potency.

Common Mechanistic Target: The PI3K/Akt/mTOR Pathway

A significant number of anticancer morpholine derivatives exert their effects by targeting components of the PI3K/Akt/mTOR signaling cascade.[3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5] The oxygen atom in the morpholine ring is often crucial for forming a critical hydrogen bond within the ATP-binding pocket of these kinases.[3] A diagram of this key signaling pathway is provided below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Experimental Protocols for Cross-Validation

To objectively assess the efficacy of a novel compound like this compound and compare it to existing molecules, standardized experimental protocols are essential. Below are detailed methodologies for two fundamental assays in cancer research: the MTT assay for cell viability and the Annexin V assay for apoptosis.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cells (96-well plate) Treat Add Compound & Incubate (48-72h) Start->Treat MTT Add MTT Reagent Incubate (4h) Treat->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Standard experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V Staining Assay

The Annexin V assay is used to detect apoptosis, or programmed cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.[10]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension at 670 x g for 5 minutes.[10]

  • Washing: Wash the cells twice with cold 1X PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[11]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Treat Treat Cells with Compound Collect Collect Adherent & Floating Cells Treat->Collect Wash Wash with PBS Collect->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 20 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Evaluating the Selectivity of 4-(2-Cyclopropylethenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the receptor selectivity of the novel compound 4-(2-Cyclopropylethenyl)morpholine. Given the prevalence of the morpholine scaffold in centrally active agents, particularly those targeting sigma receptors, this document focuses on comparative analysis against well-characterized sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands. The provided experimental protocols and data presentation formats are designed to facilitate a thorough and objective assessment of the compound's pharmacological profile.

Comparative Selectivity Profile

A critical step in characterizing any new chemical entity is to determine its binding affinity and selectivity for its intended target(s) versus off-target sites. For morpholine derivatives, initial screening against the sigma receptor subtypes is a logical starting point due to established structure-activity relationships.[1][2] The following table summarizes the binding affinities (Ki) of this compound (hypothetical data for illustrative purposes) in comparison to established reference compounds.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
This compound Data to be determinedData to be determinedData to be determined
(+)-Pentazocine1.61,500937.5
Siramesine0.130.080.62
Haloperidol3.21.20.38

Data for reference compounds are representative values from pharmacological literature.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable evaluation of a compound's selectivity. The following are detailed protocols for key in vitro assays.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

These assays are fundamental for determining the binding affinity of a test compound.[3][4][5] The principle involves a competition between a radiolabeled ligand with known high affinity for the target receptor and the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the σ₁ and σ₂ receptors.

Materials:

  • Membrane Preparations: Guinea pig brain or liver membranes (for σ₁) and rat liver membranes (for σ₂) are commonly used sources of sigma receptors.[6]

  • Radioligands:

    • For σ₁: [³H]-(+)-pentazocine is a selective radioligand.[6]

    • For σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.[6]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer, pH 8.0.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the bound from the free radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays for Sigma-2 Receptor Activity

To determine whether a ligand acts as an agonist or antagonist at the σ₂ receptor, functional assays are employed. Many σ₂ receptor ligands have been shown to induce cell death in cancer cells, which can be quantified.[8][9][10]

Objective: To characterize this compound as a σ₂ receptor agonist, partial agonist, or antagonist.

Materials:

  • Cell Line: A cancer cell line known to express σ₂ receptors (e.g., EMT6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).[9]

  • Cell Culture Medium and Reagents: Standard cell culture supplies.

  • Test Compounds: this compound and a known σ₂ agonist (e.g., siramesine) for comparison.[8]

  • Assay Kits:

    • Cell Viability Assay: (e.g., MTT or WST-1 assay) to measure metabolic activity.

    • Caspase-3 Activity Assay: To measure a key marker of apoptosis.[10]

  • Plate Reader: To measure absorbance or fluorescence.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, the reference agonist, or a combination of both (to test for antagonism).

  • Incubation: Incubate the cells for a period sufficient to observe functional effects (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent and incubate as per the manufacturer's instructions. Measure the absorbance, which is proportional to the number of viable cells.

  • Caspase-3 Activity Measurement: Lyse the cells and add the caspase-3 substrate. Measure the fluorescence, which is proportional to caspase-3 activity.

  • Data Analysis:

    • Agonist Activity: Plot the percentage of cell death or caspase-3 activation against the log concentration of the test compound to determine the EC₅₀ value. The maximal effect can be compared to the reference agonist.[9]

    • Antagonist Activity: To test for antagonism, pre-incubate the cells with the test compound before adding the reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Selectivity Profiling

G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Characterization cluster_2 Data Analysis & Interpretation S1_assay σ₁ Radioligand Binding Assay ([³H]-(+)-pentazocine) S2_assay σ₂ Radioligand Binding Assay ([³H]-DTG + (+)-pentazocine) Ki_calc Calculate Ki values (Cheng-Prusoff) S1_assay->Ki_calc S2_assay->Ki_calc cell_culture Cell Culture (e.g., EMT6, MDA-MB-435) treatment Compound Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability caspase Caspase-3 Assay treatment->caspase EC50_calc Calculate EC₅₀ values viability->EC50_calc caspase->EC50_calc selectivity_ratio Determine Selectivity Ratio (Ki σ₂ / Ki σ₁) Ki_calc->selectivity_ratio functional_char Characterize as Agonist/ Partial Agonist/Antagonist EC50_calc->functional_char

Caption: Workflow for determining the selectivity and functional activity of a test compound.

Sigma Receptor Signaling and Cell Fate

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcome S2_Agonist σ₂ Agonist (e.g., Siramesine) S2_Receptor σ₂ Receptor S2_Agonist->S2_Receptor Binds to Unknown_Intermediates Intracellular Signaling (Mechanism under investigation) S2_Receptor->Unknown_Intermediates Activates Caspase_Activation Caspase Activation (e.g., Caspase-3) Unknown_Intermediates->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for σ₂ receptor agonist-induced apoptosis.

References

A Comparative Guide to the Metabolic Profile of 4-(2-Cyclopropylethenyl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted metabolic profile of 4-(2-Cyclopropylethenyl)morpholine against its potential analogs. The information is curated from established metabolic pathways of its constituent chemical moieties—the cyclopropyl group and the morpholine ring—to provide a predictive metabolic landscape in the absence of direct experimental data for the parent compound.

Introduction

This compound is a novel chemical entity with potential applications in drug discovery. Understanding its metabolic fate is crucial for its development as a therapeutic agent. The metabolic stability, routes of biotransformation, and potential for drug-drug interactions are key parameters that influence the pharmacokinetic and safety profile of a drug candidate. This guide will explore the likely metabolic pathways of this compound and compare them to analogs with modifications in the cyclopropyl and morpholine rings.

The cyclopropyl group is often incorporated into drug candidates to enhance potency and metabolic stability.[1][2] Its strained ring system confers unique electronic properties and a higher C-H bond dissociation energy, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] Conversely, the morpholine ring is a common heterocyclic scaffold in approved drugs, valued for its favorable physicochemical and metabolic properties that can improve a compound's pharmacokinetic profile.[3][4][5]

Predicted Metabolic Profile of this compound

The metabolism of this compound is predicted to be primarily governed by the enzymatic systems responsible for the biotransformation of its cyclopropyl and morpholine components. The major metabolic enzymes involved are expected to be the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast majority of drugs.[6][7][8][9][10]

Data Presentation: Predicted Metabolic Pathways and Comparison with Analogs

The following table summarizes the predicted metabolic pathways for this compound and two hypothetical analogs:

  • Analog 1: 4-(2,2-Dimethyl-3-butenyl)morpholine (Cyclopropyl group replaced with a gem-dimethyl group to mitigate potential cyclopropyl-related bioactivation).

  • Analog 2: 4-(2-Cyclopropylethenyl)piperidine (Morpholine ring replaced with a piperidine ring to assess the impact of the heteroatom on metabolism).

Metabolic Pathway This compound Analog 1: 4-(2,2-Dimethyl-3-butenyl)morpholine Analog 2: 4-(2-Cyclopropylethenyl)piperidine Primary Enzymes Involved
Cyclopropyl Ring Oxidation Possible, leading to hydroxylation or ring-opening.[1] Can result in reactive metabolite formation.N/APossible, leading to hydroxylation or ring-opening.CYP3A4, CYP1A2[1]
Vinyl Group Oxidation Epoxidation of the double bond is a likely pathway.Oxidation of the terminal double bond.Epoxidation of the double bond is a likely pathway.CYPs
Morpholine Ring Oxidation N-dealkylation, C-oxidation, or ring opening.[11]N-dealkylation, C-oxidation, or ring opening.N/ACYPs
Piperidine Ring Oxidation N/AN/AN-dealkylation, C-oxidation (alpha to nitrogen). Generally more susceptible to oxidation than morpholine.CYPs
Hydroxylation of Alkyl Chain Possible on the ethyl bridge.Hydroxylation at various positions on the butyl chain.Possible on the ethyl bridge.CYPs
Glucuronidation Possible on hydroxylated metabolites.Possible on hydroxylated metabolites.Possible on hydroxylated metabolites.UGTs

Experimental Protocols

The following are detailed methodologies for key experiments to determine the metabolic profile of this compound and its analogs.

Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of the test compounds in human liver microsomes.

Protocol:

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693/k, and the intrinsic clearance is calculated as CLint = (k / [microsomal protein]) * V, where V is the incubation volume.

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites of the test compounds in human hepatocytes.

Protocol:

  • Incubation: The test compound (10 µM) is incubated with cryopreserved human hepatocytes (1 million cells/mL) in a suitable incubation medium (e.g., Williams' Medium E) at 37°C in a humidified incubator with 5% CO2.

  • Time Points: Samples are collected at 0, 1, 4, and 24 hours.

  • Sample Preparation: The samples are quenched with a cold organic solvent and centrifuged to precipitate proteins. The supernatant is collected and dried.

  • Analysis: The residue is reconstituted and analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Interpretation: The structures of the metabolites are proposed based on the mass shifts from the parent compound and comparison with known metabolic pathways.

Mandatory Visualizations

Predicted Metabolic Pathways of this compound

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent This compound M1 Cyclopropyl Hydroxylation Parent->M1 M2 Vinyl Epoxidation Parent->M2 M3 Morpholine C-Oxidation Parent->M3 M4 Morpholine N-Dealkylation Parent->M4 M5 Cyclopropyl Ring Opening M1->M5 M6 Glucuronide Conjugate M1->M6 M3->M6

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for Metabolic Stability Assay

G cluster_workflow Metabolic Stability Assay Workflow Start Incubate Compound with Liver Microsomes + NADPH Sampling Collect Aliquots at Time Points Start->Sampling Quench Stop Reaction with Cold Solvent + Internal Standard Sampling->Quench Analysis Analyze Samples by LC-MS/MS Quench->Analysis Data Calculate Half-life and Intrinsic Clearance Analysis->Data

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

Conclusion

The metabolic profile of this compound is predicted to involve oxidation of the cyclopropyl, vinyl, and morpholine moieties, followed by potential phase II conjugation. The cyclopropyl group may confer a degree of metabolic stability, but also carries a risk of bioactivation.[1] Modification of the cyclopropyl group, for instance, by replacement with a gem-dimethyl group as in Analog 1, could mitigate this risk. Altering the morpholine ring, as in Analog 2, is likely to significantly change the metabolic profile, with piperidine generally being more susceptible to oxidation.

The provided experimental protocols offer a robust framework for the in vitro characterization of the metabolic stability and metabolite identification of this compound and its analogs. The data generated from these studies will be critical for guiding lead optimization and selecting candidates with favorable pharmacokinetic properties for further development.

References

"reproducibility of experimental findings for 4-(2-Cyclopropylethenyl)morpholine"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties that can enhance the pharmacokinetic profile of bioactive molecules.[1][2][3] This guide provides a comparative overview of synthetic methodologies for producing substituted morpholines, offering insights into the reproducibility and efficiency of various experimental protocols. The information presented is intended to assist researchers in selecting and optimizing synthetic routes for the development of novel morpholine-containing compounds.

Comparative Synthesis Data

The following table summarizes key quantitative data from representative synthetic protocols for producing substituted morpholines. Direct comparison of "reproducibility" is challenging without standardized, multi-laboratory studies. However, a comparison of reported yields and reaction conditions can provide an initial assessment of a method's potential efficiency and robustness.

ProductStarting MaterialsKey Reagents/CatalystsSolvent(s)Reaction ConditionsYield (%)Reference
4-(2-Indenylethyl)morpholineN-(2-chloroethyl)morpholine hydrochloride, Indenen-butyllithiumTHF-78°C to rt71[4]
4-(2-(Arylsulfamoyl)ethyl)morpholine4-(2-Aminoethyl)morpholine, Arylsulfonyl chlorides10% Na2CO3WaterNot specified-[5]
C2-Functionalized, N-Benzyl Protected MorpholinesAldehyde, N-benzylethanolamineOrganocatalystNot specifiedNot specified35-60[6]
Sila-analogues of Morpholine AntifungalsCarboxylic acid, PiperidineEDC·HCl, HOBtCH2Cl2Not specified-[7]
5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiolMorpholin-N-aceto semithiocarbazideNaOH, HClNot specifiedNot specified-[8]

Note: A dash (-) indicates that the specific data point was not provided in the referenced literature. The yield for C2-functionalized morpholines represents the overall yield for a multi-step synthesis.

Featured Experimental Protocols

Below are detailed methodologies for the synthesis of select substituted morpholines, providing a basis for laboratory replication and adaptation.

Protocol 1: Synthesis of 4-(2-Indenylethyl)morpholine[4]

This protocol describes a method for attaching an indenyl group to the morpholine nitrogen via an ethyl linker.

Materials:

  • N-(2-chloroethyl)morpholine hydrochloride

  • Indene

  • n-butyllithium (2.5 M solution in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Magnesium sulfate (MgSO4)

  • Dichloromethane

Procedure:

  • Preparation of N-(2-chloroethyl)morpholine: Dissolve N-(2-chloroethyl)morpholine hydrochloride (20.0 g, 108 mmol) in water (100 ml). Neutralize the solution to pH 11 with aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane. Wash the organic layer with water, dry over MgSO4, and concentrate under reduced pressure. Purify the product by vacuum distillation to yield colorless oil.

  • Lithiation of Indene: To a solution of indene in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium dropwise via syringe. Stir the resulting bright yellow solution for 1 hour.

  • Alkylation: Warm the solution from the previous step to room temperature. Cannulate this solution into a constant-addition dropping funnel and dilute with THF. Add this solution dropwise to a solution of N-(2-chloroethyl)morpholine in THF.

  • Work-up and Purification: After the reaction is complete, quench the reaction with an appropriate reagent. Extract the product and purify using standard chromatographic techniques to obtain 4-(2-indenylethyl)morpholine.

Logical Workflow for the Synthesis of 4-(2-Indenylethyl)morpholine

G cluster_prep Preparation of N-(2-chloroethyl)morpholine cluster_reaction Alkylation Reaction A N-(2-chloroethyl)morpholine hydrochloride B Neutralization (NaOH) A->B C Extraction (DCM) B->C D Drying & Concentration C->D E Vacuum Distillation D->E F N-(2-chloroethyl)morpholine E->F J Reaction with N-(2-chloroethyl)morpholine F->J G Indene H Lithiation (n-BuLi, -78°C) G->H I Indenylithium H->I I->J K 4-(2-Indenylethyl)morpholine J->K G A 4-(2-Aminoethyl)morpholine C Reaction in Water (pH controlled with 10% Na2CO3) A->C B Arylsulfonyl Chloride B->C D Precipitation C->D E Filtration D->E F 4-(2-(Arylsulfamoyl)ethyl)morpholine E->F

References

A Comparative Analysis of 4-(2-Cyclopropylethenyl)morpholine: Potency Benchmarking Against Standard Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 4-(2-Cyclopropylethenyl)morpholine, benchmarked against established psychoactive compounds. Due to the presence of the morpholine scaffold, often found in centrally active compounds, this analysis focuses on its potential interaction with key monoamine transporters.[1][2] The data presented for this compound is hypothetical and serves as a framework for evaluating novel compounds with similar structural features.

Data Presentation: Comparative Potency at Monoamine Transporters

The following table summarizes the binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of this compound and selected standard compounds against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower values indicate higher potency.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound (Hypothetical) 150 75 350 250 120 500
Cocaine150-600200-800200-1000200-700300-900300-1200
(S)-Amphetamine25-1005-201000-500030-12010-502000-7000
MDMA (Ecstasy)500-2000200-80050-150800-3000300-100080-250

Note: The Ki and IC50 values for standard compounds are compiled from various literature sources and can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are standard for in-vitro screening of psychoactive drugs.[3][4][5]

1. Radioligand Binding Assays for Monoamine Transporters

This assay determines the binding affinity of a compound to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured to confluency. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Binding Assay: The assay is performed in a 96-well plate format. For each transporter, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration close to its Kd value. A range of concentrations of the test compound (this compound) and standard compounds are added to compete with the radioligand for binding.

  • Incubation and Filtration: The plates are incubated at room temperature for a specified time to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

2. Monoamine Uptake Inhibition Assays

This assay measures the functional potency of a compound in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.

  • Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded into 96-well plates and grown to confluency.

  • Uptake Assay: The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer. The cells are then pre-incubated with various concentrations of the test compound or standard compounds.

  • Initiation of Uptake: The uptake reaction is initiated by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine.

  • Termination and Lysis: After a short incubation period at 37°C, the uptake is terminated by aspirating the assay buffer and washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Data Analysis: The amount of radiolabeled monoamine taken up by the cells is quantified using a liquid scintillation counter. The IC50 value, the concentration of the compound that inhibits 50% of the monoamine uptake, is determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for a compound like this compound, focusing on the inhibition of dopamine reuptake.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release DAT Dopamine Transporter (DAT) Dopamine_released->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_released->Dopamine_Receptor Binding Test_Compound This compound Test_Compound->DAT Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Caption: Hypothesized inhibition of dopamine reuptake by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand binding assay protocol.

start Start cell_culture Cell Culture (HEK293 expressing transporter) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for determining compound binding affinity via radioligand displacement.

References

Safety Operating Guide

Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 4-(2-Cyclopropylethenyl)morpholine necessitates a cautious approach to its disposal, leveraging data from analogous morpholine derivatives and established laboratory safety protocols. Researchers, scientists, and drug development professionals must handle this compound with the understanding that it is a potential hazardous waste and should consult their institution's Environmental Health and Safety (EHS) department for final guidance.

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance.[1][2][3] This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, based on the known hazards of related morpholine compounds.

Hazard Profile and Analogue Data

Due to the lack of specific data for this compound, its hazard profile is inferred from structurally similar compounds containing the morpholine moiety. Morpholine and its derivatives are typically classified as flammable liquids, and can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[4][5][6]

Table 1: Hazard and Physical Property Data of Morpholine Analogues

PropertyMorpholine4-(2-Aminoethyl)morpholine4-(1-oxo-2-propenyl)-morpholine
GHS Pictograms Flammable, Corrosive, Health HazardCorrosive, Health HazardHealth Hazard, Irritant
Hazard Statements H226, H302, H311+H331, H314, H361fdH302, H312, H314, H317H302, H317, H318, H373
Boiling Point 129 °C205 °CNot Available
Flash Point 31 °C93 °CNot Available
Incompatibilities Strong oxidizing agents, acidsAcids, acid anhydrides, acid chlorides, oxidizing agentsNot Available

This data is compiled from various safety data sheets for related compounds and should be used as a general guideline.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream.[2][8]

1. Waste Identification and Labeling:

  • Treat all waste containing this compound as hazardous waste.[2][8]

  • Use a designated, leak-proof, and chemically compatible waste container.[1][2]

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] For mixtures, list all components and their approximate percentages.[3]

2. Waste Segregation and Storage:

  • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.[2][7]

  • Ensure the container is kept tightly closed when not in use.[2][7]

  • The storage area should have secondary containment to manage any potential leaks.[1][2]

3. Spill and Emergency Procedures:

  • Small Spills: In a chemical fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[7][9] Collect the contaminated absorbent into the designated hazardous waste container.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS department.

  • In case of skin contact, immediately wash the affected area with plenty of soap and water.[5] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[3][8]

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][10]

  • The rinsate must be collected and disposed of as hazardous waste.[2][8]

  • After triple-rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[10]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(2-Cyclopropylethenyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2-Cyclopropylethenyl)morpholine was located. The following guidance is based on the safety profiles of the structurally related compound morpholine and its derivatives. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a primary resource for laboratory safety and chemical handling, ensuring user confidence and trust.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

Based on the hazardous nature of morpholine and its derivatives, this compound should be presumed to be corrosive and potentially toxic.[1][2] It may cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). Check for breakthrough time and permeation rate.To prevent skin contact, as morpholine derivatives can be toxic upon dermal absorption and cause severe skin burns.[1][2]
Eye and Face Protection Tight-sealing safety goggles and a full-face shield.To protect against splashes that can cause serious and potentially irreversible eye damage.[1][2][3]
Skin and Body Protection A chemical-resistant apron, lab coat, and, for larger quantities, impervious clothing and boots.To shield the body from accidental spills and splashes of the corrosive compound.[1]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1] If ventilation is inadequate or if aerosols/vapors are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[1]To prevent inhalation of potentially toxic and irritating vapors or mists.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure the safety of laboratory personnel and the environment.

Step-by-Step Handling Protocol
  • Preparation and Inspection: Before handling, ensure that a safety shower and eyewash station are readily accessible and in good working order.[1] Inspect all PPE for integrity.

  • Controlled Environment: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Dispensing: Use only non-sparking tools and explosion-proof equipment if the compound is flammable.[1] Ground and bond containers when transferring material to prevent static discharge.[1]

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Contaminated Clothing: Immediately remove and decontaminate any clothing that comes into contact with the chemical.[1]

Spill Management Protocol
  • Immediate Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.

  • Ventilation and Ignition Source Control: Ensure the area is well-ventilated and remove all sources of ignition.[1]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1][4]

  • Collection and Disposal: Using spark-proof tools, collect the absorbed material into a suitable, labeled, and closed container for disposal.[1] Do not allow the spilled chemical to enter drains or waterways.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[4] Adhere to all local, regional, and national environmental regulations.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood small_scale Is the quantity handled small scale (<1g)? fume_hood->small_scale Yes no_hood STOP! Do not proceed without a functioning fume hood. fume_hood->no_hood No aerosol_risk Is there a risk of aerosol or vapor generation? small_scale->aerosol_risk Yes base_ppe Standard PPE: - Chemical-resistant gloves - Safety goggles - Lab coat small_scale->base_ppe No full_ppe Full PPE: - Enhanced PPE - Chemical-resistant apron - Consider respirator small_scale->full_ppe No aerosol_risk->base_ppe No enhanced_ppe Enhanced PPE: - Standard PPE - Face shield aerosol_risk->enhanced_ppe Yes

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.